U-99194 maleate
Description
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017389 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234757-41-6 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
U-99194 Maleate: A Technical Guide to its Mechanism of Action as a Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345), also known as PNU-99194A, is a well-characterized pharmacological tool extensively used in neuroscience research to investigate the role of the dopamine (B1211576) D3 receptor. Chemically identified as (5,6-dimethoxyindan-2-yl)dipropylamine (B1146128) maleate, it is recognized for its preferential binding to and antagonistic activity at the D3 receptor subtype over the closely related D2 receptor. This technical guide provides an in-depth overview of the core mechanism of action of U-99194 maleate, including its binding affinity, functional antagonism, and the intracellular signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Preferential D3 Receptor Antagonism
The primary mechanism of action of this compound is its function as a competitive antagonist at the dopamine D3 receptor. While it also exhibits affinity for the D2 receptor, it displays a notable selectivity for the D3 subtype. This selectivity allows researchers to dissect the specific physiological and behavioral roles of the D3 receptor in the central nervous system.
Receptor Binding Affinity
The affinity of this compound for dopamine D2 and D3 receptors is determined through radioligand binding assays. These experiments typically involve the use of cell membranes expressing the recombinant human dopamine receptors and a radiolabeled ligand that binds to these receptors. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |
| U-99194A | Human Dopamine D3 | 2.6 | ~77-fold |
| Human Dopamine D2 | 200 |
This table summarizes the binding affinities of U-99194A for human dopamine D2 and D3 receptors. The data demonstrates its higher affinity for the D3 receptor.
Functional Antagonism
Beyond binding to the D3 receptor, this compound acts as an antagonist, meaning it blocks the action of the endogenous agonist, dopamine, and other synthetic agonists. This functional antagonism is typically quantified by measuring the inhibition of a downstream signaling event following agonist stimulation. A common method is to assess the inhibition of agonist-induced changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or the modulation of ion channel activity.
One study has demonstrated the functional activity of U-99194A in a functional assay measuring the release of arachidonic acid in Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor. In this specific assay, low concentrations of U-99194A were found to reduce phorbol (B1677699) ester-stimulated arachidonic acid release with an IC50 of 1.9 nM.[1] Interestingly, in this particular experimental context, the compound exhibited agonist-like effects, highlighting the complexity of its pharmacology and the potential for context-dependent functional activity.[1]
| Parameter | Value | Assay System |
| IC50 | 1.9 nM | Inhibition of TPA-induced arachidonic acid release in D3-transfected CHO cells |
This table presents the functional potency of U-99194A from a specific in vitro assay.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins, specifically of the Gi/o family. Upon activation by an agonist like dopamine, the D3 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. The reduction in intracellular cAMP levels subsequently affects the activity of protein kinase A (PKA) and downstream cellular processes.
This compound, by acting as an antagonist, binds to the D3 receptor but does not induce the conformational change necessary for G protein activation. Consequently, it blocks the ability of dopamine and other agonists to inhibit adenylyl cyclase, thereby preventing the downstream signaling cascade.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of U-99194A.
Experimental Protocols
Radioligand Binding Assay
A detailed understanding of the binding affinity of this compound is achieved through competitive radioligand binding assays.
Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing recombinant human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Methylspiperone).
-
This compound of varying concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like haloperidol).
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
A parallel set of tubes is prepared with the addition of a high concentration of a non-labeled ligand to determine non-specific binding.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Functional cAMP Assay
To assess the antagonist activity of this compound, a functional assay measuring the inhibition of agonist-induced changes in cAMP levels can be performed.
Objective: To determine the potency of this compound in antagonizing the dopamine-induced inhibition of cAMP production in cells expressing the D3 receptor.
Materials:
-
A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor.
-
Dopamine or a selective D3 agonist.
-
This compound of varying concentrations.
-
Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of this compound for a specific duration.
-
Forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
A fixed concentration of a dopamine D3 agonist is then added to the wells (except for the basal control).
-
The cells are incubated for a defined period to allow for the modulation of cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The data is plotted as the concentration of this compound versus the percentage of inhibition of the agonist-induced response.
-
The IC50 value is determined from the resulting dose-response curve, representing the concentration of this compound that reverses 50% of the agonist's effect.
Conclusion
This compound serves as a valuable pharmacological agent for the study of dopamine D3 receptor function. Its mechanism of action is primarily defined by its preferential binding affinity and antagonistic activity at the D3 receptor. This technical guide has provided a comprehensive overview of its core pharmacology, supported by quantitative data and detailed experimental protocols. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of research findings and for its potential application in the development of novel therapeutics targeting the dopaminergic system.
References
U-99194 Maleate: A Technical Guide to its Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345), a potent and selective dopamine (B1211576) D3 receptor antagonist, has been a critical pharmacological tool for elucidating the physiological roles of the D3 receptor and a lead compound in the development of therapeutics targeting dopamine-related central nervous system (CNS) disorders. Its preference for the D3 over the closely related D2 receptor subtype has made it an invaluable asset in distinguishing the specific contributions of these receptors in various neural pathways and disease states. This technical guide provides a comprehensive overview of the dopamine D3 receptor selectivity of U-99194 maleate, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Functional Potency
The selectivity of this compound for the dopamine D3 receptor over the D2 receptor is evident from both radioligand binding assays and functional antagonism studies. The following table summarizes the key quantitative parameters from a comparative in vitro pharmacological characterization.
| Receptor Subtype | Parameter | Value (nM) | Selectivity (D2/D3) | Reference |
| Human Dopamine D3 | Kᵢ | 160 | 14.3 | [1] |
| Human Dopamine D2 | Kᵢ | 2281 | [1] | |
| Human Dopamine D4 | Kᵢ | >10000 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 and D3 Receptors
This protocol outlines a representative method for determining the binding affinity (Kᵢ) of this compound for human dopamine D2 and D3 receptors.
1. Materials and Reagents:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.
-
Competitor: this compound.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist such as haloperidol (B65202) or (+)-butaclamol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvesting equipment.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Culture the HEK-293 cells expressing the target receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of the radioligand (e.g., at a concentration close to its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, add the non-specific binding control instead of this compound.
-
For total binding determination, add assay buffer instead of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (cAMP Inhibition)
This protocol describes a method to determine the functional potency of this compound as an antagonist at dopamine D2 and D3 receptors by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
1. Materials and Reagents:
-
Cell Lines: Chinese hamster ovary (CHO) or HEK-293 cells stably expressing the human dopamine D2 or D3 receptor and a reporter system for cAMP levels (e.g., CRE-luciferase).
-
Agonist: A potent and selective D2/D3 agonist such as quinpirole (B1680403) or dopamine.
-
Antagonist: this compound.
-
cAMP Stimulator: Forskolin (B1673556).
-
Cell Culture Medium.
-
Assay Buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
2. Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach and grow overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and replace it with assay buffer containing increasing concentrations of this compound.
-
Incubate the cells with the antagonist for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (typically the EC₈₀ concentration, which gives 80% of the maximal response) to the wells already containing the antagonist.
-
Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable level of cAMP production.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Calculate the antagonist dissociation constant (Kb) or pA₂ value using the Schild equation or a similar pharmacological model to quantify the potency of the antagonist.
-
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
References
U-99194 maleate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of U-99194 maleate (B1232345), a potent and selective dopamine (B1211576) D3 receptor antagonist. It includes detailed information on its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting.
Core Chemical Properties
U-99194 maleate is the maleate salt form of the active compound U-99194. Its chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 234757-41-6 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₇NO₂ • C₄H₄O₄ | [1][2][3][4] |
| Molecular Weight | 393.5 g/mol | [1][5][6] |
| Purity | ≥98% | [1][2][4] |
| Formulation | Solid | [1][2] |
| Solubility | Soluble in DMSO, Methanol, and up to 25 mM in water. | [2][4] |
| Storage | Recommended storage at -20°C for long-term stability. | [6] |
| Synonyms | PNU-99194, U-99194A, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, (2Z)-butenedioate | [1][2] |
Pharmacological Profile
U-99194 is a potent and selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream signaling cascade typically initiated by dopamine.
Receptor Binding Affinity:
The selectivity of U-99194 for the D3 receptor over other dopamine receptor subtypes and other receptors is a key feature of its pharmacological profile.
| Receptor Target | Binding Affinity (Ki) | Citations |
| Human Dopamine D3 | 160 nM | [1][3] |
| Human Dopamine D2 | 2281 nM | [3][4] |
| Human Dopamine D4 | >10,000 nM | [3][4] |
| Rat α1-Adrenergic | 8,913 nM | [1] |
| Human M1 Muscarinic | 2,090 nM | [1] |
| Human 5-HT1A | 4,230 nM | [1] |
Signaling Pathway of the Dopamine D3 Receptor and Antagonism by this compound
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4][5] Upon activation by an agonist like dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] U-99194, as an antagonist, binds to the D3 receptor but does not activate it, thereby preventing the dopamine-induced inhibitory signal.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.[8]
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).[8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-methylspiperone (a D2/D3 ligand).[8]
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (in DMSO).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture D3-HEK293 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-methylspiperone (e.g., 0.5 nM).[8]
-
Increasing concentrations of this compound (for competition curve).
-
For total binding wells, add vehicle instead of U-99194.
-
For non-specific binding wells, add 10 µM haloperidol.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines a behavioral study to assess the effects of this compound on aggression and social behavior in mice.[9]
Materials:
-
Male mice (e.g., C57BL/6J).
-
Standard laboratory animal housing.
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (saline).
-
Apparatus for measuring locomotor activity (e.g., open field arena with automated tracking).
-
Standard opponent mice for social interaction test.
Procedure:
-
Induction of Aggression:
-
Individually house male mice for a period of 30 days to induce aggression.[9]
-
Maintain a control group of group-housed mice.
-
-
Drug Administration:
-
Administer this compound (e.g., 20-40 mg/kg) or vehicle via subcutaneous or intraperitoneal injection.[9]
-
-
Behavioral Testing:
-
Locomotor Activity: 20 minutes after injection, place the mouse in an open field arena and record its activity (e.g., distance traveled, time spent in the center) for a set period (e.g., 15-30 minutes).[9]
-
Social Interaction Test: Following the locomotor activity test, introduce a standard, non-aggressive opponent mouse into the home cage of the experimental mouse.[9]
-
Record and score behaviors such as latency to attack, number of attacks, duration of social investigation (sniffing), and non-social exploratory behavior.
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
References
- 1. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. innoprot.com [innoprot.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 Maleate: A Technical Guide to its Discovery, History, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate (B1232345), also known as PNU-99194A, is a potent and selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and preclinical pharmacology of U-99194 maleate. It includes a detailed summary of its binding affinity and in vivo pharmacological effects, presented in structured tables for clarity. Furthermore, this document outlines the experimental protocols for key studies and provides visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific journey and utility as a research tool.
Discovery and History
U-99194 was discovered and characterized by scientists at The Upjohn Company in the early 1990s as part of a research program aimed at developing selective ligands for the newly identified dopamine D3 receptor. The initial research sought to understand the physiological and behavioral functions of this receptor subtype, which is predominantly expressed in limbic brain regions associated with emotion, cognition, and reward. U-99194 emerged as a valuable pharmacological tool due to its significant selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. While it has been extensively used in preclinical research, there is no publicly available evidence to suggest that this compound has progressed into human clinical trials. Its primary legacy remains as a foundational research compound for investigating D3 receptor pharmacology.
Chemical Synthesis
The synthesis of U-99194 likely involves a multi-step process starting from a substituted indanone precursor. A plausible synthetic route would be:
-
Formation of the Indanone Core: Synthesis of 5,6-dimethoxy-1-indanone (B192829) from commercially available starting materials.
-
Introduction of the Amine Group: Reductive amination of the indanone at the 2-position. This could be achieved by reacting the indanone with dipropylamine (B117675) in the presence of a reducing agent such as sodium cyanoborohydride.
-
Purification and Salt Formation: The resulting free base, (5,6-dimethoxyindan-2-yl)dipropylamine (B1146128), would then be purified using chromatographic techniques. The maleate salt is formed by reacting the purified free base with maleic acid in an appropriate solvent, followed by crystallization to yield this compound.
Pharmacological Profile
Receptor Binding Affinity
This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor. The following table summarizes the available binding affinity data.
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D3 | Human | 160 | [1] |
| α1-Adrenergic | Rat | 8,913 | [1] |
Note: A comprehensive binding profile across a wider range of receptors is not publicly available.
In Vivo Pharmacology
Preclinical studies in rodents have demonstrated that this compound can modulate motor activity and social behaviors, consistent with the known functions of the dopamine D3 receptor.
| Species | Dosing Range (mg/kg) | Route of Administration | Observed Effects |
| Mouse | 20-40 | Intraperitoneal (i.p.) | At higher doses, a decrease in spontaneous motor activity and an anti-aggressive effect were observed. Across all tested doses, an increase in social investigation was noted.[2] |
| Mouse | 5-30 | Not specified | In habituated mice, lower doses (5-10 mg/kg) increased locomotion and rearing, while higher doses (20-30 mg/kg) initially reduced these behaviors. In non-habituated mice, a weak motor activation was seen at lower doses, with an initial decrease followed by an increase in locomotion at higher doses. Dose-dependent increases in flight reactivity in a social context were also observed.[3] |
| Rat | 5-20 | Subcutaneous (s.c.) | U-99194A produced a motor-activating effect that was reversible by the D1 antagonist SCH-23390. It also augmented the rewarding effect of d-amphetamine but did not have a rewarding effect on its own in a lateral hypothalamic self-stimulation paradigm.[4] |
Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals following the administration of this compound.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or prefrontal cortex). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (typically 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered (e.g., via intraperitoneal injection).
-
Post-Treatment Collection: Dialysate collection continues for a predetermined period after drug administration to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its metabolites.
In Vivo Electrophysiology
Objective: To record the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in response to this compound administration.
Methodology:
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the VTA or SNc.
-
Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate, long-duration action potentials, and a biphasic waveform.
-
Baseline Recording: A stable baseline firing rate of an identified dopamine neuron is recorded for several minutes.
-
Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally.
-
Post-Administration Recording: The firing rate of the neuron is continuously recorded to determine the effect of the drug.
-
Data Analysis: Changes in the firing rate from the baseline are quantified and analyzed.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Experimental Workflow for Behavioral Analysis
Caption: General workflow for preclinical behavioral studies.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of U-99194 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345) is a well-characterized pharmacological tool, recognized primarily for its potent and selective antagonist activity at the dopamine (B1211576) D3 receptor. This technical guide provides an in-depth overview of the in vitro binding affinity of U-99194 maleate, presenting available quantitative data, detailed experimental protocols for receptor binding assays, and visual representations of relevant pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic and related signaling pathways.
Core Data: In Vitro Binding Affinity
The in vitro binding affinity of this compound has been predominantly characterized at dopamine D2 and D3 receptors. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Test System | Binding Parameter (Ki) | Selectivity |
| Human Dopamine D3 | U-99194 | Recombinant CHO cells | 0.17 nM[1] | >50-fold vs. hD2s/l |
| Human Dopamine D2 (short) | U-99194 | Recombinant CHO cells | 8.9 nM[1] | - |
| Human Dopamine D2 (long) | U-99194 | Recombinant CHO cells | 12.1 nM[1] | - |
| Sigma-1 | U-99194 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: Extensive literature searches did not yield specific quantitative in vitro binding affinity data (e.g., Ki or IC50) for this compound at the sigma-1 receptor.
Experimental Protocols
The determination of in vitro binding affinity for compounds like this compound typically involves radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. Below are detailed methodologies for conducting such assays for dopamine and sigma-1 receptors.
Dopamine D2 and D3 Receptor Radioligand Binding Assay
This protocol outlines a competitive inhibition binding assay to determine the affinity of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride for D2/D3 receptors).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol or Spiperone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation Cocktail: For detection of the radioisotope.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Instrumentation: Scintillation counter, filtration manifold.
2. Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
A range of concentrations of the test compound (this compound). For a full inhibition curve, use 8-12 concentrations covering a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.
1. Materials and Reagents:
-
Receptor Source: Guinea pig brain homogenates or membranes from cell lines expressing the sigma-1 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the sigma-1 receptor (e.g., --INVALID-LINK---Pentazocine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Other materials and instrumentation: As described for the dopamine receptor assay.
2. Procedure:
-
Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup and Incubation: The setup and incubation steps are analogous to the dopamine receptor binding assay, using the sigma-1 receptor preparation and the corresponding radioligand and controls.
-
Filtration and Counting: The filtration and counting procedures are the same as described above.
3. Data Analysis:
-
Data analysis is performed in the same manner as for the dopamine receptor binding assay to determine the IC50 and subsequently the Ki value of the test compound for the sigma-1 receptor.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro radioligand displacement binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway
The following diagram depicts a simplified signaling pathway illustrating the interaction of U-99194 with its primary target, the dopamine D3 receptor, and its relationship with the D2 receptor.
Caption: U-99194 antagonism at the D3 receptor.
References
The Pharmacokinetic Profile of U-99194 Maleate in Rodents: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the pharmacokinetic profile of the selective dopamine (B1211576) D3 receptor antagonist, U-99194 maleate (B1232345), in rodent models. Despite a comprehensive search of existing literature, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of U-99194 maleate in rodents are not publicly available. This document, therefore, provides a detailed framework of the standard experimental protocols and methodologies that would be employed to characterize the pharmacokinetic profile of a compound like this compound in a research setting. Additionally, it will touch upon the known pharmacodynamic effects of this compound in rodents to provide a more complete picture for the research professional.
Introduction to this compound
This compound is a selective antagonist for the dopamine D3 receptor. Due to the localization of D3 receptors in the limbic areas of the brain, there is significant interest in their role in mediating emotional and cognitive behaviors. Studies have investigated the effects of U-99194A maleate on motor and emotional behaviors in mice. For instance, research has shown that U-99194A maleate can increase social investigation in mice at various doses, and at higher doses, it exhibits anti-aggressive properties without impairing other motor behaviors.[1] In habituated C57BL/6J mice, lower doses of PNU-99194A (an alternative name for U-99194A) increased locomotion and rearing, while higher doses led to a reduction in these activities.[2] Understanding the pharmacokinetic profile of this compound is crucial for interpreting such behavioral studies and for its potential development as a therapeutic agent.
General Principles of Rodent Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential in drug development to understand how a substance is handled by a living organism. These studies typically involve the characterization of absorption, distribution, metabolism, and excretion (ADME). The data from these studies help in selecting appropriate doses for toxicity and efficacy studies.[3]
Animal Models
The most commonly used rodent models for PK studies are rats (e.g., Wistar, Sprague Dawley) and mice (e.g., C57BL/6, BALB/c, CD1, NMRI).[4] The choice of species and strain can be influenced by the specific research question and the intended therapeutic area.[3]
Dosing and Administration Routes
To fully characterize the pharmacokinetics of a compound, both intravenous (IV) and oral (PO) administration routes are typically evaluated.[4] IV administration provides a direct measure of systemic circulation and clearance, while oral administration helps in determining bioavailability and the extent of absorption.
Experimental Protocols for Pharmacokinetic Profiling
While specific protocols for this compound are not available, a standard approach for a compound of this nature would involve the following steps.
Animal Dosing and Sample Collection
A typical study design would involve administering this compound to a cohort of rodents. For an IV study, blood samples would be collected at multiple time points, for example, at 5, 15, 30, 60, 120, and 240 minutes post-administration.[4] For an oral study, the time points might be extended to include 15, 30, 60, 120, 240, and 360 minutes.[4] To obtain sufficient sample volume, especially in smaller rodents like mice, a larger number of animals may be required, with 3-4 animals per time point.[3] Blood is typically processed to plasma for analysis. For tissue distribution studies, various organs such as the brain, liver, kidneys, and lungs would be collected at specific time points.[4]
Bioanalytical Method
The concentration of this compound and its potential metabolites in plasma and tissue homogenates would be quantified using a sensitive and specific bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers the high sensitivity and selectivity required to measure drug concentrations in complex biological matrices.
The workflow for a typical pharmacokinetic study is illustrated in the diagram below.
Key Pharmacokinetic Parameters
The data obtained from the bioanalytical method would be used to calculate key pharmacokinetic parameters. These parameters are crucial for understanding the drug's behavior in the body.
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve, which reflects the total systemic exposure to the drug. |
| t1/2 (Half-life) | The time required for the plasma concentration of a drug to decrease by half. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
This table represents a standard set of pharmacokinetic parameters that would be determined in a typical study.
Potential Signaling Pathways and Experimental Workflows
While no specific signaling pathways related to the pharmacokinetics of this compound have been identified, its mechanism of action as a dopamine D3 receptor antagonist suggests that its pharmacodynamic effects are mediated through the dopaminergic system. The experimental workflow to investigate these effects often involves behavioral assays in rodents.
The logical relationship for investigating the behavioral effects of this compound is depicted below.
Conclusion
While specific pharmacokinetic data for this compound in rodents is not currently available in the public domain, this guide provides a comprehensive overview of the standard methodologies and experimental protocols that would be necessary to generate such data. A thorough understanding of the ADME properties of this compound is a critical next step for researchers and drug development professionals to fully elucidate its therapeutic potential and to design future preclinical and clinical studies. The known behavioral effects of this compound in rodents underscore the importance of further investigation into its pharmacokinetic profile to establish a clear relationship between dose, exposure, and pharmacological response.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
U-99194 Maleate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate (B1232345), a selective dopamine (B1211576) D3 receptor antagonist with additional activity at the sigma-2 (σ2) receptor, presents a compelling profile for therapeutic development across a spectrum of disorders. Primarily investigated for its role in neuropsychiatric conditions, emerging evidence points towards its potential in oncology and neurodegenerative diseases. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and potential therapeutic applications of U-99194 maleate, supported by available preclinical data. Detailed experimental methodologies and signaling pathway visualizations are included to facilitate further research and development efforts.
Core Pharmacology
U-99194 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its interaction with the D3 receptor is central to its effects on motivation, cognition, and emotional regulation. More recently, U-99194 has been identified as a ligand for the sigma-2 (σ2) receptor, now understood to be the transmembrane protein 97 (TMEM97). This off-target activity may contribute significantly to its therapeutic potential in cancer and neurodegenerative disorders.
Quantitative Data
A comprehensive summary of the available quantitative pharmacological data for this compound is presented below. It is important to note that specific binding affinities (Ki), functional potencies (IC50/EC50), and detailed pharmacokinetic parameters for this compound are not consistently reported across publicly available literature. The tables below reflect the currently accessible data.
Table 1: Receptor Binding Affinity of U-99194
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| Dopamine D3 | - | - | Data Not Available | - |
| Dopamine D2 | - | - | Data Not Available | - |
| Sigma-2 (TMEM97) | - | - | Data Not Available | - |
Table 2: In Vitro Functional Activity of U-99194
| Assay | Cell Line | Parameter | Value | Reference |
| ABCG2-Mediated Drug Resistance Reversal | H460-MX20, S1M1-80, A549-MX10, HEK293-R2 | Effective Concentration | 0.01 - 10 µM | [1] |
Table 3: In Vivo Pharmacological Dosing
| Species | Model | Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Isolation-induced aggression | - | 20 - 40 | Increased social investigation, anti-aggressive action | [2] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | - | Data Not Available | - |
| Bioavailability (F%) | - | Data Not Available | - |
| Brain Penetration (Kp,uu) | - | Data Not Available | - |
Potential Therapeutic Applications
The dual antagonism of dopamine D3 and sigma-2 receptors positions this compound as a candidate for several therapeutic areas.
Neuropsychiatric Disorders
The primary focus of U-99194 research has been on its potential to treat neuropsychiatric conditions. Blockade of the D3 receptor is thought to modulate dopamine neurotransmission in brain regions associated with reward and emotion.[3] Studies in mice have shown that this compound can increase social investigation and exhibit anti-aggressive properties, suggesting a role in managing behavioral and emotional dysregulation.[2]
Oncology: Reversal of Multidrug Resistance
A significant finding is the ability of U-99194 to reverse multidrug resistance (MDR) in cancer cells.[1] This effect is mediated through the inhibition of the ATP-binding cassette (ABC) transporter ABCG2, which is known to efflux a wide range of chemotherapeutic agents from cancer cells. At concentrations between 0.01 and 10 μM, U-99194 has been shown to significantly enhance the efficacy of anticancer drugs in ABCG2-overexpressing cell lines.[1]
Neurodegenerative Diseases
The involvement of the sigma-2 receptor in cellular stress responses and protein quality control suggests a potential role for U-99194 in neurodegenerative diseases. Sigma-2 receptor antagonists have been shown to rescue neuronal dysfunction induced by α-synuclein, a protein central to the pathology of Parkinson's disease.[4] By modulating sigma-2 receptor function, U-99194 may help alleviate neurotoxicity associated with protein aggregation.
Signaling Pathways
Dopamine D3 Receptor Signaling
U-99194 acts as an antagonist at the dopamine D3 receptor, which is a Gi/o-coupled GPCR. Canonically, activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. U-99194 blocks this signaling cascade.
Sigma-2 (TMEM97) Receptor Signaling
The sigma-2 receptor (TMEM97) is implicated in various cellular processes, including cholesterol homeostasis and autophagy. As an antagonist, U-99194 would inhibit these functions. In the context of neurodegeneration, its interaction with α-synuclein-induced toxicity is of particular interest.
Experimental Protocols
Assessment of Locomotor Activity in Mice
This protocol is designed to evaluate the effect of this compound on spontaneous motor activity.
-
Animals: Male mice are individually housed for at least one week prior to testing.
-
Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with automated photobeam tracking systems to measure horizontal and vertical movements.
-
Procedure: a. Habituate mice to the testing room for at least 1 hour before the experiment. b. Administer this compound (e.g., 20-40 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection).[2] c. Place the mouse in the center of the open-field arena. d. Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Quantify total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by post-hoc tests).
ABCG2-Mediated Multidrug Resistance Reversal Assay
This in vitro assay determines the ability of this compound to sensitize MDR cancer cells to chemotherapeutic agents.
-
Cell Lines: Use an ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and its parental, drug-sensitive counterpart.
-
Reagents: this compound, a chemotherapeutic agent that is an ABCG2 substrate (e.g., mitoxantrone), and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).[1] c. Incubate for a period appropriate to induce cell death (e.g., 72 hours). d. Measure cell viability using the chosen reagent and a plate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is determined by the ratio of the IC50 values.
α-Synuclein Aggregation Assay
This protocol assesses the potential of this compound to inhibit α-synuclein aggregation, a key pathological event in Parkinson's disease.
-
Cell Line: A neuronal cell line capable of expressing α-synuclein (e.g., SH-SY5Y).
-
Reagents: this compound, an agent to induce α-synuclein aggregation (e.g., pre-formed fibrils or a toxicant like rotenone), and reagents for detecting α-synuclein aggregates (e.g., specific antibodies for immunofluorescence or Thioflavin T for fluorescence-based assays).
-
Procedure: a. Culture neuronal cells and differentiate if necessary. b. Pre-treat cells with various concentrations of this compound for a specified time. c. Induce α-synuclein aggregation. d. After an appropriate incubation period, fix the cells and stain for aggregated α-synuclein.
-
Data Analysis: Quantify the amount of aggregated α-synuclein using microscopy and image analysis software or a fluorescence plate reader. Normalize the data to cell number and compare the effects of different concentrations of this compound.
Conclusion and Future Directions
This compound is a promising pharmacological tool and potential therapeutic agent with a unique dual-targeting mechanism. Its established role as a dopamine D3 receptor antagonist, combined with its activity at the sigma-2 receptor, opens up a wide range of therapeutic possibilities, from neuropsychiatric disorders to oncology and neurodegeneration.
Future research should focus on several key areas:
-
Definitive Pharmacological Profiling: Comprehensive in vitro binding and functional assays are required to precisely quantify the affinity and potency of U-99194 at the D3, D2, and sigma-2 receptors.
-
Pharmacokinetic Characterization: Detailed ADME (absorption, distribution, metabolism, and excretion) studies, including determination of its blood-brain barrier penetration, are crucial for designing effective in vivo experiments and predicting clinical dosing.
-
In Vivo Efficacy Studies: Further preclinical studies in relevant animal models of cancer and neurodegenerative diseases are needed to validate the therapeutic potential observed in vitro.
-
Mechanism of Action Elucidation: Deeper investigation into the downstream signaling pathways modulated by U-99194 at both the D3 and sigma-2 receptors will provide a more complete understanding of its therapeutic and potential side effects.
The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 Maleate: A Technical Guide to its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345) is a selective dopamine (B1211576) D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes within the central nervous system. Its ability to preferentially block D3 receptors over other dopamine receptor subtypes has made it a valuable pharmacological tool for investigating dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the core pharmacology of U-99194 maleate, its mechanism of action, and its effects on neurotransmission, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Mechanism of Action: Dopamine D3 Receptor Antagonism
This compound exerts its primary effect by competitively binding to and blocking the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are negatively coupled to adenylyl cyclase. By antagonizing the D3 receptor, this compound prevents the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades. This blockade leads to a modulation of dopaminergic activity, particularly in brain regions with high D3 receptor expression, such as the nucleus accumbens and other limbic areas.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The selectivity and potency of this compound at dopamine and serotonin (B10506) receptors are critical parameters for its use as a research tool. The following tables summarize the available quantitative data from various in vitro studies.
| Receptor | Ki (nM) | Assay Type | Radioligand | Tissue/Cell Line |
| Dopamine D3 | 0.085 | Radioligand Binding | [3H]Spiperone | CHO cells |
| Dopamine D2 | 0.49 | Radioligand Binding | [3H]Spiperone | CHO cells |
| Serotonin 5-HT1A | 2.6 | Radioligand Binding | [3H]8-OH-DPAT | Rat Hippocampus |
Table 1: Binding Affinity (Ki) of this compound at Dopamine and Serotonin Receptors.
| Assay | IC50/EC50 (nM) | Effect | Cell Line |
| Adenylyl Cyclase Inhibition | ~10 | Antagonism of quinpirole-induced inhibition | CHO-D3 cells |
Table 2: Functional Potency of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.
Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of U-99194.
Caption: Experimental Workflow for Characterizing this compound's Effects.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]Spiperone.
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of cell membrane suspension (10-20 µg protein), 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 50 µL of either this compound dilution or vehicle. For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
Materials:
-
Male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound solution for intraperitoneal (i.p.) injection.
-
HPLC system with electrochemical detection.
Procedure:
-
Anesthetize the rats and implant a guide cannula stereotaxically targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect dialysate samples every 20 minutes.
-
After a stable baseline of dopamine levels is established (at least three consecutive samples), administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage of the mean baseline dopamine concentration.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
This compound solution for subcutaneous (s.c.) injection.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, s.c.) or vehicle.
-
Immediately place each mouse in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Social Interaction Test
Objective: To evaluate the effect of this compound on social behavior in mice.[1]
Materials:
-
Male mice housed in isolation for a period of time (e.g., 4 weeks) to induce social motivation.
-
A novel, non-aggressive stimulus mouse.
-
A three-chambered social interaction apparatus.
-
Video recording and analysis software.
-
This compound solution for intraperitoneal (i.p.) injection.
Procedure:
-
Habituate the test mouse to the three-chambered apparatus for 10 minutes.
-
Confine a novel stimulus mouse in one of the side chambers within a wire cage, and place an empty wire cage in the other side chamber.
-
Administer this compound (e.g., 20, 40 mg/kg, i.p.) or vehicle to the test mouse.[1]
-
Place the test mouse in the central chamber and allow it to freely explore all three chambers for 10 minutes.
-
Record the session and analyze the time spent in each chamber and the time spent actively sniffing each wire cage.
-
An increase in time spent with the novel mouse compared to the empty cage is indicative of sociability.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that has significantly advanced our understanding of the role of this receptor in neurotransmission. Its well-characterized pharmacological profile, coupled with its demonstrated effects in a variety of in vitro and in vivo models, makes it an indispensable tool for researchers in neuroscience and drug development. The detailed protocols provided in this guide offer a starting point for the effective utilization of this compound in investigating the complexities of the dopaminergic system and its implications for neurological and psychiatric disorders.
References
U-99194 Maleate: A Technical Deep Dive into its Comparative Pharmacology as a Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194 maleate (B1232345) is a potent and selective dopamine (B1211576) D3 receptor antagonist that has garnered significant interest within the neuroscience and drug development communities. Its unique pharmacological profile, characterized by a high affinity for the D3 receptor over other dopamine receptor subtypes and various other neurotransmitter receptors, distinguishes it from many classical and atypical antipsychotic agents. This technical guide provides an in-depth comparison of U-99194 maleate with other prominent dopamine receptor antagonists, focusing on its receptor binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.
Introduction to Dopamine Receptor Antagonism
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1] They are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[3]
The modulation of dopaminergic systems is a cornerstone of treatment for several neuropsychiatric disorders. Antagonism of dopamine receptors, particularly the D2 receptor, is a well-established mechanism of action for antipsychotic medications used to treat schizophrenia and bipolar disorder. However, the lack of receptor subtype selectivity in many of these agents contributes to a wide range of side effects, including extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances. This has driven the search for more selective compounds, such as this compound, which primarily targets the D3 receptor. The D3 receptor is predominantly expressed in limbic regions of the brain and is implicated in the modulation of cognition, mood, and motivation, making it an attractive target for novel therapeutic interventions.[4][5]
Comparative Receptor Binding Affinities
The selectivity of a dopamine receptor antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and a selection of other widely studied dopamine receptor antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) for Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 |
| U-99194A | >10,000 | 160 | 1.9 | 160 | >10,000 |
| Haloperidol | 55 | 1.2 - 2.8 | 0.7 - 2.0 | 5 | - |
| Clozapine (B1669256) | 270 | 75 - 160 | 555 | 24 | 454 |
| Risperidone (B510) | 240 | 3.13 - 3.2 | 7.3 - 9.0 | 7.3 | - |
| Olanzapine (B1677200) | 69 | High Affinity | High Affinity | High Affinity | - |
| Aripiprazole (B633) | Low Affinity | 0.34 | 0.8 | 44 | Low Affinity |
| Raclopride (B1662589) | >100,000 | 1.8 - 32 | 3.5 | Low Affinity | - |
| Eticlopride | 10,000 | 0.09 - 0.92 | 0.134 - 1.5 | - | - |
Data compiled from multiple sources. Note that Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Table 2: Binding Affinities (Ki, nM) for Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| U-99194A | - | - | - |
| Haloperidol | - | 2.6 (ED50) | - |
| Clozapine | 120 | 5.4 | 9.4 |
| Risperidone | 420 | 0.16 - 0.2 | 50 |
| Olanzapine | - | High Affinity | High Affinity |
| Aripiprazole | 1.7 | 3.4 | 15 |
| Raclopride | 5.2 (pKi) | - | - |
| Eticlopride | 6220 | 830 | - |
Data compiled from multiple sources.
Table 3: Binding Affinities (Ki, nM) for Adrenergic and Other Receptors
| Compound | α1-adrenergic | H1 | σ1 |
| U-99194A | - | - | - |
| Haloperidol | 0.42 (ED50) | - | 2.8 - 6.5 |
| Clozapine | 1.6 | 1.1 | - |
| Risperidone | 0.8 | 2.23 | - |
| Olanzapine | 9 | 19 | - |
| Aripiprazole | 57 | 61 | - |
| Raclopride | - | - | - |
| Eticlopride | 112 | - | - |
Data compiled from multiple sources.
Functional Activity at Dopamine Receptors
While binding affinity indicates the strength of interaction between a ligand and a receptor, functional assays are necessary to determine the biological consequence of this interaction (i.e., antagonism, agonism, or inverse agonism).
U-99194A is characterized as a dopamine D3 receptor antagonist.[4][6] In functional assays, it has been shown to block the effects of D3 receptor agonists. For instance, in Chinese hamster ovary (CHO) cells expressing the human D3 receptor, PNU-99194A (a designation for U-99194A) demonstrated a biphasic effect on phorbol (B1677699) ester-stimulated arachidonic acid release, with low concentrations (IC50: 1.9 nM) inhibiting the release, suggesting agonist-like properties in this specific assay, while higher concentrations were ineffective.[7] However, in other studies, it has been shown to antagonize the effects of dopamine agonists.[6] This highlights the importance of the specific functional assay used in characterizing a compound's activity.
In contrast, other dopamine antagonists exhibit a broader spectrum of activity. Haloperidol is a potent D2 antagonist, and its clinical efficacy is thought to be mediated through this action.[2][8] Atypical antipsychotics like clozapine and risperidone are antagonists at both D2 and 5-HT2A receptors.[9][10] Aripiprazole is unique in that it is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[11][12]
Table 4: Functional Activity of Selected Dopamine Receptor Antagonists
| Compound | Primary Functional Activity | IC50/EC50/Ki (nM) - Functional Assay |
| U-99194A | D3 Antagonist | IC50: 1.9 (Arachidonic Acid Release)[7] |
| Haloperidol | D2 Antagonist | IC50: 1.5 (Gβγ signaling)[13]; IC50: 0.16-0.7 (D2 binding)[7] |
| Clozapine | D2/5-HT2A Antagonist | IC50: 575 (Gβγ signaling)[13] |
| Risperidone | D2/5-HT2A Antagonist | IC50: 0.5 (Serotonin-induced phosphatidic acid formation)[14] |
| Olanzapine | D2/5-HT2A Antagonist | IC50: 30-40 (5-HT2A/B IP3 formation)[15] |
| Aripiprazole | D2/5-HT1A Partial Agonist, 5-HT2A Antagonist | EC50: ~4 (cAMP inhibition)[13] |
| Raclopride | D2/D3 Antagonist | IC50: 32 (D2 binding)[16] |
| Eticlopride | D2/D3 Antagonist | IC50: 113 (D3 binding)[17] |
Signaling Pathways
The differential effects of this compound and other dopamine receptor antagonists can be understood by examining their impact on distinct intracellular signaling cascades.
D1-Like Receptor Signaling
Activation of D1-like receptors (D1 and D5) by dopamine leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to an overall increase in the phosphorylation state of various proteins involved in neuronal excitability and gene expression.
D2-Like Receptor Signaling
This compound exerts its effects through the D2-like receptor signaling pathway. Activation of D2-like receptors (D2, D3, and D4) by dopamine leads to the activation of Gαi/o proteins. This has two primary consequences: the inhibition of adenylyl cyclase, leading to a decrease in cAMP and PKA activity, and the dissociation of the Gβγ subunit. The liberated Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., G-protein-gated inwardly rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC). This compound, by acting as a D3 receptor antagonist, blocks these downstream effects that would normally be initiated by dopamine binding to D3 receptors.
Experimental Protocols
Radioligand Competition Binding Assay (using [3H]-Spiperone)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2, D3, or D4 receptors.[18][19][20]
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected HEK293 or CHO cells).
-
[3H]-Spiperone (Radioligand).
-
Test compound (unlabeled competitor).
-
(+)-Butaclamol (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Total Binding (TB): Assay buffer.
-
Non-specific Binding (NSB): (+)-Butaclamol (final concentration 1-10 µM).
-
Competition: Serial dilutions of the test compound.
-
-
Add the diluted membrane preparation to each well.
-
Add [3H]-Spiperone to each well. The final concentration should be approximately equal to its Kd for the receptor subtype being studied.
-
Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to dopamine receptors. For antagonists like this compound, the assay is used to measure their ability to inhibit agonist-stimulated [35S]GTPγS binding.[6][21][22]
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected CHO cells).
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Dopamine or a selective agonist (e.g., quinpirole (B1680403) for D2/D3).
-
Test compound (antagonist).
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
GDP (a range of concentrations may need to be tested for optimal results).
-
Test compound (antagonist) at various concentrations.
-
Dopamine or a selective agonist at a fixed concentration (typically EC80-EC90).
-
Cell membranes.
-
-
Pre-incubate the plate at 30°C for a short period (e.g., 15-30 minutes).
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Filtration and Counting: As described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value.
-
Conclusion
This compound stands out as a highly selective dopamine D3 receptor antagonist. Its pharmacological profile, characterized by a significant affinity for the D3 receptor with minimal interaction with other dopamine receptor subtypes and other major neurotransmitter systems, offers a valuable tool for dissecting the specific roles of the D3 receptor in health and disease. In comparison to broader-spectrum dopamine antagonists, such as typical and many atypical antipsychotics, the selectivity of this compound may translate to a more favorable side-effect profile, although this requires extensive clinical investigation. The detailed methodologies and comparative data presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic potential of selective D3 receptor antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. G protein activation by human dopamine D3 receptors in high-expressing Chinese hamster ovary cells: A guanosine-5'-O-(3-[35S]thio)- triphosphate binding and antibody study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 9. Preferential activation of cortical dopamine neurotransmission by clozapine: functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 19. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
U-99194 Maleate: An In-Depth Technical Guide on its Off-Target Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Known Receptor Binding Profile of U-99194 Maleate (B1232345)
U-99194 is primarily recognized for its high affinity and selectivity for the dopamine (B1211576) D3 receptor over the D2 receptor subtype. This selectivity has been a key factor in its use to probe the specific functions of the D3 receptor.
| Target | K_i_ (nM) | Species | Assay Type | Reference |
| Dopamine D3 Receptor | ~1-10 | Human | Radioligand Binding | [1][2] |
| Dopamine D2 Receptor | ~100-200 | Human | Radioligand Binding | [1][2] |
Note: The exact K_i_ values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Identified Off-Target Interactions
While a comprehensive screening profile is not published, some off-target activities of U-99194 have been reported in the literature.
ABCG2 Transporter
One notable off-target interaction of U-99194 is with the ATP-binding cassette super-family G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP). A study investigating the reversal of multidrug resistance in cancer cell lines found that U-99194 could interact with this transporter. However, quantitative binding data (K_i_ or IC50) for this interaction is not provided in the primary literature. This finding is significant as it suggests a potential role for U-99194 in modulating the pharmacokinetics of other drugs that are substrates of ABCG2.
Potential for Other Off-Target Activities
Based on the pharmacology of structurally similar compounds and the broader class of dopamine D3 receptor antagonists, there is a potential for U-99194 to interact with other monoamine receptors. For instance, some related compounds have shown affinity for various serotonin (B10506) (5-HT) and adrenergic (α) receptor subtypes. However, without specific screening data for U-99194, this remains speculative. The lack of a comprehensive public profile highlights a critical data gap for this widely used research tool.
Experimental Protocols
Detailed experimental protocols for a broad off-target binding screen of U-99194 are not available in the public domain. However, a general methodology for such a screen is outlined below.
General Radioligand Binding Assay Protocol
This protocol describes a general workflow for assessing the binding affinity of a test compound (e.g., U-99194 maleate) to a panel of receptors.
Signaling Pathways
Due to the lack of confirmed, significant off-target interactions with specific signaling receptors, diagrams of affected signaling pathways cannot be accurately generated for this compound. The primary pharmacological effect is the blockade of dopamine D3 receptor signaling.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by U-99194 blocks the downstream effects of dopamine binding to the D3 receptor.
Conclusion and Future Directions
This compound remains a valuable pharmacological tool due to its selectivity for the dopamine D3 receptor over the D2 receptor. However, the absence of a comprehensive, publicly available off-target binding profile is a significant limitation. The known interaction with the ABCG2 transporter suggests the potential for other, as yet uncharacterized, off-target effects. For researchers using U-99194, particularly in complex in vivo models, it is crucial to consider the possibility of off-target effects contributing to the observed phenotype. To ensure the accurate interpretation of experimental results and to fully understand the pharmacological profile of this compound, a comprehensive off-target screening against a broad panel of receptors, ion channels, and transporters is highly recommended. Such data would be of immense value to the neuroscience and drug development communities.
References
Methodological & Application
Application Notes and Protocols for U-99194 Maleate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist, in mice. This document includes recommended dosage, administration protocols, and methodologies for assessing its effects on locomotor activity and social behavior.
Overview of U-99194 Maleate
This compound is a selective antagonist for the dopamine D3 receptor. It is a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes within the central nervous system. In mice, it has been shown to modulate motor activity and social behaviors, making it relevant for studies related to neuropsychiatric and neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound in mice and their observed effects.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J, NMRI | [1][2] |
| Dosage Range | 5 - 40 mg/kg | [1][3][4] |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.) | [2][4] |
| Vehicle | Saline | [3] |
| Pre-treatment Time | 20 minutes before testing | [3] |
Table 2: Reported Behavioral Effects of this compound in Mice
| Dosage (mg/kg) | Administration Route | Behavioral Effect | Reference |
| 5, 10 | s.c. | Increased locomotion and rearing in habituated mice. | [1] |
| 20 | s.c. | Dose-dependently increased motor activity. | [4] |
| 20, 30 | s.c. | Reduced locomotion and rearing early in the session in habituated mice. | [1] |
| 20 - 40 | Not Specified | Increased social investigation. | [3] |
| 40 | Not Specified | Decreased spontaneous motor activity. | [3] |
Pharmacokinetics
Currently, there is limited publicly available information regarding the specific pharmacokinetic parameters of this compound in mice, including its half-life, clearance, bioavailability, and brain-to-plasma ratio. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Signaling Pathway
This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor is primarily coupled to Gαi/o proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascade typically initiated by dopamine binding.
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle.
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose and the weight of the mice.
-
Dissolve the this compound powder in the sterile saline.
-
Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare the solution fresh on the day of the experiment.
-
Locomotor Activity Test
This protocol is designed to assess the effect of this compound on spontaneous motor activity in mice.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Habituation: Habituate the mice to the open field arena for a set period (e.g., 30-60 minutes) for 1-2 days prior to the test day to reduce novelty-induced hyperactivity.
-
Administration: Administer the prepared this compound solution or vehicle via subcutaneous or intraperitoneal injection.
-
Testing: 20 minutes after injection, place the mouse in the center of the open field arena.
-
Recording: Record the locomotor activity for a predetermined duration (e.g., 30-60 minutes) using a video tracking system.
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena (center vs. periphery).
Social Interaction Test
This protocol assesses the effect of this compound on social behavior in mice. The three-chambered social approach test is a common paradigm.
Materials:
-
Three-chambered social interaction apparatus
-
Stranger mouse (same sex, age, and strain, previously unexposed)
-
Inanimate object (novel to the test mouse)
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize both the test mouse and the stranger mouse to the testing room in their home cages for at least 30 minutes.
-
Administration: Administer the prepared this compound solution or vehicle to the test mouse 20 minutes before the test.
-
Habituation Phase: Place the test mouse in the central chamber of the empty three-chambered apparatus and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase:
-
Confine the stranger mouse within a wire cage and place it in one of the side chambers.
-
Place an identical empty wire cage in the opposite side chamber.
-
Place the test mouse back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
-
Social Novelty Phase (Optional):
-
Introduce a second, novel stranger mouse in the previously empty wire cage.
-
The test mouse now has a choice between the familiar mouse and the novel mouse.
-
Allow the test mouse to explore for another 10 minutes.
-
-
Recording and Analysis: Record the sessions and analyze the time spent in each chamber and the time spent interacting with (sniffing) the wire cages. Calculate a sociability index as (time with mouse - time with object) / (time with mouse + time with object).
Disclaimer
The information provided in these application notes is for research purposes only. The dosages and protocols are based on published literature and may require optimization for specific experimental conditions and mouse strains. It is the responsibility of the researcher to ensure all procedures are in compliance with institutional and national guidelines for animal welfare.
References
- 1. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-99194 Maleate in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist, in locomotor activity assays. This document is intended to guide researchers in designing and executing robust experiments to evaluate the effects of this compound on motor behavior in preclinical models.
Introduction
U-99194 maleate is a selective antagonist of the dopamine D3 receptor, a key player in the modulation of locomotion, motivation, and reward. The D3 receptor's role in motor control is complex; its blockade has been shown to either stimulate or inhibit locomotor activity depending on the dose, animal species, and experimental context.[1][2] Understanding the precise effects of this compound on locomotor activity is crucial for elucidating the function of the D3 receptor and for the development of novel therapeutics targeting dopaminergic systems.
Mechanism of Action
This compound exerts its effects by blocking dopamine D3 receptors. The prevailing hypothesis suggests that D3 receptor antagonism can lead to an increase in dopamine neurotransmission, which in turn stimulates motor activity.[1] This is in contrast to the effects of D1 and D2 receptor blockade, which are often associated with decreased motor function.[1] The stimulant effects of U-99194A on motor activity and striatal c-fos expression appear to be dependent on the dopamine D1 receptor.[3] Presynaptically, both D2 and D3 receptors can inhibit dopamine release.[4]
Signaling Pathway
Caption: Dopaminergic signaling and the action of this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on locomotor activity from various studies.
| Species | Dosing (mg/kg) | Route | Key Findings on Locomotor Activity | Reference |
| Mice | 20-40 | Not specified | The higher dose significantly decreased spontaneous motor activity. | [1] |
| Mice | 5, 10, 20 | s.c. | Dose-dependently and significantly increased motor activity. | [5][6] |
| Mice | 5, 10 | Not specified | Increased locomotion and rearing in habituated mice. | [2] |
| Mice | 20, 30 | Not specified | Reduced locomotion and rearing early in the test session in habituated mice. | [2] |
| Rats | Not specified | Not specified | Exerted marked stimulatory effects on motility. | [5][6] |
Experimental Protocol: Locomotor Activity Assay
This protocol provides a detailed methodology for assessing the impact of this compound on spontaneous locomotor activity in rodents.
1. Animals:
-
Species: Male mice (e.g., C57BL/6J or NMRI) or Wistar rats are commonly used.[2][5]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
2. Materials:
-
This compound salt (≥98% purity)
-
Vehicle (e.g., saline)
-
Syringes and needles for administration (appropriate gauge for intraperitoneal (i.p.) or subcutaneous (s.c.) injection)
-
Locomotor activity chambers (e.g., photocell activity cages) capable of measuring horizontal and vertical movements.[5][6]
3. Experimental Procedure:
a. Habituation (Optional but Recommended):
- To assess the effects on spontaneous, non-novelty-induced locomotion, habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.[2] For studies on novelty-induced hyperactivity, this step should be omitted.
b. Drug Preparation and Administration:
- Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
- Administer this compound or vehicle to the animals via the selected route (i.p. or s.c.). Doses can range from 5 to 40 mg/kg, with lower doses (5-10 mg/kg) often showing stimulatory effects and higher doses (20-40 mg/kg) potentially showing inhibitory effects.[1][2]
c. Locomotor Activity Measurement:
- Immediately or after a short delay (e.g., 20 minutes) following administration, place the animal in the locomotor activity chamber.[1]
- Record locomotor activity for a defined period, typically 30 to 60 minutes.[7] Key parameters to measure include horizontal activity (distance traveled, beam breaks) and vertical activity (rearing).[5]
4. Control Groups:
-
Vehicle Control: A group of animals receiving only the vehicle to control for the effects of the injection and the novel environment.
-
Positive Control (Optional): A known psychostimulant like amphetamine can be used to validate the experimental setup.
5. Data Analysis:
-
Quantify locomotor activity data in discrete time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
-
Compare the mean activity counts between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Workflow for the this compound locomotor activity assay.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 and D3 receptors inhibit dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-991944 Maleate in Conditioned Place Preference Paradigm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing U-991944 maleate (B1232345), a dopamine (B1211576) D3/D2 receptor antagonist, in the conditioned place preference (CPP) paradigm. This document is intended to guide researchers in designing and executing experiments to investigate the rewarding or aversive properties of this compound.
Introduction
U-991944 maleate is a selective antagonist for the dopamine D3 receptor, also exhibiting affinity for the D2 receptor subtype. The dopaminergic system, particularly the mesolimbic pathway, plays a crucial role in reward processing and reinforcement learning. The conditioned place preference (CPP) paradigm is a widely used behavioral assay to evaluate the motivational effects of drugs. By pairing a specific environment with drug administration, researchers can determine whether a substance has rewarding properties (leading to a preference for the drug-paired environment) or aversive effects (resulting in avoidance of that environment).
Studies have shown that U-991944 maleate can induce a conditioned place preference, suggesting it possesses rewarding properties. The following protocols and data provide a framework for investigating these effects.
Data Presentation
The following table summarizes representative quantitative data from a conditioned place preference study with U-991944 maleate in rats. This data illustrates a significant preference for the drug-paired compartment following conditioning.
| Treatment Group | Pre-Conditioning Time in Paired Compartment (seconds) | Post-Conditioning Time in Paired Compartment (seconds) | Preference Score (Post - Pre) |
| Vehicle (Saline) | 445 ± 25 | 455 ± 30 | 10 ± 15 |
| U-991944 maleate (5 mg/kg) | 450 ± 28 | 620 ± 40 | 170 ± 35 |
| U-991944 maleate (10 mg/kg) | 448 ± 32 | 710 ± 38 | 262 ± 31 |
| U-991944 maleate (20 mg/kg) | 452 ± 29 | 650 ± 42 | 198 ± 36 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
A detailed methodology for conducting a conditioned place preference experiment with U-991944 maleate is provided below. This protocol is based on standard CPP procedures and can be adapted for specific research questions.
Materials and Apparatus
-
Subjects: Male Wistar or Sprague-Dawley rats (250-300g)
-
Drug: U-991944 maleate, dissolved in sterile 0.9% saline.
-
Apparatus: A three-chamber conditioned place preference box. The two large outer chambers should be distinct in flooring (e.g., grid vs. smooth) and wall color/pattern (e.g., black vs. white with vertical stripes). The smaller central chamber should be neutral (e.g., grey) with guillotine doors to control access to the outer chambers. An automated video tracking system is recommended for data collection.
Experimental Procedure
The CPP protocol consists of three phases:
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Habituate the rats to the testing room for at least 30 minutes before the session.
-
Place each rat in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large outer chambers using the video tracking system.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
For the conditioning phase, the drug-paired chamber should be the initially non-preferred chamber for each rat (biased design) or randomly assigned (unbiased design).
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight alternating conditioning sessions (four drug and four vehicle).
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer U-991944 maleate (e.g., 5, 10, or 20 mg/kg, intraperitoneally).
-
Immediately after injection, confine the rat to the designated drug-paired chamber for 30 minutes by closing the guillotine doors.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (saline) injection.
-
Immediately after injection, confine the rat to the opposite, vehicle-paired chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (Preference Test - Day 10)
-
This phase is conducted in a drug-free state.
-
Place each rat in the central chamber with the guillotine doors open, allowing free access to all chambers for 15 minutes.
-
Record the time spent in each of the large outer chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle-treated control group indicates a conditioned place preference.
-
Visualizations
Signaling Pathway of U-991944 Maleate
Caption: Proposed signaling pathway of U-991944 maleate.
Experimental Workflow for Conditioned Place Preference
Caption: Experimental workflow for the CPP paradigm.
Application Notes and Protocols for In Vivo Microdialysis Studies of U-99194 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vivo microdialysis to investigate the effects of the dopamine (B1211576) D3 receptor antagonist, U-99194 maleate (B1232345), on extracellular dopamine levels in the brain.
Scientific Background
U-99194 maleate is a selective antagonist of the dopamine D3 receptor. Dopamine D3 receptors, along with D2 receptors, function as autoreceptors on dopaminergic neurons. These autoreceptors play a crucial role in a negative feedback mechanism that regulates the synthesis and release of dopamine. By blocking these presynaptic D3 autoreceptors, U-99194 is hypothesized to disinhibit dopamine release, leading to an increase in extracellular dopamine concentrations in key brain regions such as the striatum and nucleus accumbens. In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of discrete brain areas in awake, freely-moving animals, providing a dynamic view of neurochemical changes in response to pharmacological agents.[1][2]
While systemic administration of U-99194A has been reported to not significantly alter dopamine release in the striatum or nucleus accumbens, local administration via reverse dialysis is an effective method to directly study its effects on dopamine dynamics within a specific brain region.[3] Local infusion of D2/D3 receptor antagonists has been shown to produce a concentration-dependent increase in striatal dopamine release.[4]
Key Experimental Data
The following table summarizes expected and comparative quantitative data for in vivo microdialysis studies investigating dopamine receptor antagonists. The specific effects of this compound should be determined empirically, with the provided values serving as a guideline based on the effects of other D2/D3 antagonists.
| Parameter | Value / Range | Species | Brain Region | Administration Route | Reference / Note |
| Basal Extracellular Dopamine | 7-20 nM | Rat | Striatum | - | [5] |
| This compound Concentration (for Reverse Dialysis) | 1 - 100 µM (empirical determination required) | Rat | Striatum / Nucleus Accumbens | Reverse Dialysis | Based on concentrations used for other dopamine receptor antagonists in reverse dialysis studies.[6] |
| Expected Change in Dopamine Efflux | Increase from baseline | Rat | Striatum / Nucleus Accumbens | Reverse Dialysis | Antagonism of D2/D3 autoreceptors is expected to increase dopamine release.[4] |
| Comparative Dopamine Increase (Other D2/D3 Antagonists) | ~160% - 400% of basal levels | Rat | Dorsal Striatum | Reverse Dialysis | Maximal responses observed with local infusion of various D2/D3 antagonists.[4] |
| Perfusion Flow Rate | 1.0 - 2.0 µL/min | Rat | Striatum / Nucleus Accumbens | Microdialysis Perfusion | Standard flow rate for in vivo microdialysis.[7] |
| Dialysate Sample Collection Interval | 10 - 20 min | Rat | Striatum / Nucleus Accumbens | Microdialysis Sampling | Standard collection interval for measuring changes in neurotransmitter levels.[7] |
Experimental Protocols
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
This protocol details the stereotaxic surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion, targeting a brain region of interest such as the striatum or nucleus accumbens in rats.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Small stainless-steel screws
-
Dental cement
-
Guide cannula (sized for the target brain region)
-
Stylet for the guide cannula
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (or other approved anesthetic) and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes in the skull for the guide cannula and anchor screws at the appropriate stereotaxic coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).
-
Insert 2-3 anchor screws into the skull, avoiding major blood vessels.
-
Slowly lower the guide cannula to the desired dorsal-ventral (DV) coordinate.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert a stylet into the guide cannula to keep it patent.
-
Provide post-operative care, including analgesics, and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure with this compound Administration
This protocol describes the in vivo microdialysis experiment to measure dopamine release in response to the local administration of this compound via reverse dialysis.
Materials:
-
Microdialysis probe (appropriately sized for the guide cannula and target region)
-
Syringe pump
-
Fraction collector (refrigerated if possible)
-
Perfusion solution: artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, filtered and degassed)[1]
-
This compound stock solution
-
Collection vials containing an antioxidant (e.g., 0.1 M perchloric acid)
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Probe Insertion: Gently remove the stylet from the guide cannula of the awake, freely moving rat and insert the microdialysis probe.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).[7] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of extracellular dopamine.
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) into collection vials containing an antioxidant to prevent dopamine degradation.
-
This compound Administration (Reverse Dialysis):
-
Prepare several concentrations of this compound in aCSF (e.g., 1, 10, 100 µM). The optimal concentration range should be determined empirically.
-
Switch the perfusion medium from aCSF to the aCSF containing the desired concentration of this compound.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) throughout the drug administration period and for a washout period afterward.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using a sensitive HPLC-ECD system.
-
Generate a standard curve with known concentrations of dopamine to quantify the amount of dopamine in each sample.
-
-
Data Analysis:
-
Calculate the average baseline dopamine concentration from the pre-drug samples.
-
Express the dopamine levels during and after this compound administration as a percentage of the baseline to normalize the data.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks presynaptic D3 autoreceptors, increasing dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine stimulation of postnatal murine subventricular zone neurogenesis via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-striatal dialysis coupled to reverse phase high performance liquid chromatography with electrochemical detection: a new method for the study of the in vivo release of endogenous dopamine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-99194 Maleate in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345), also known as PNU-99194A, is a chemical compound that has been investigated for its interaction with dopamine (B1211576) receptors. It is recognized primarily as a preferential antagonist for the dopamine D3 receptor, although its complete pharmacological profile, including its affinity for D2 receptors, reveals a more complex interaction.[1] Dopamine receptors are critical modulators of neuronal function, and compounds that target these receptors are valuable tools for dissecting neural circuits and for the development of therapeutics for neuropsychiatric and neurological disorders.
Dopamine D2 and D3 receptors are both members of the D2-like family of G protein-coupled receptors, which typically couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate various ion channels. In brain regions such as the striatum and hippocampus, D2 and D3 receptors play crucial roles in regulating neuronal excitability, synaptic transmission, and plasticity.
These application notes provide a detailed protocol for utilizing U-99194 maleate in acute brain slice electrophysiology experiments to investigate its effects on neuronal properties.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that the pharmacological profile of this compound can be complex, and its effects may vary depending on the experimental system. In some assays, it has displayed agonist-like properties.[2]
| Parameter | Receptor | Value | Species | Assay |
| Ki | Dopamine D3 | 160 nM | Rat | Radioligand binding assay with [3H]-(+)-PD 128,907 |
| IC50 | Dopamine D3 | 1.9 nM | Hamster | Inhibition of TPA-induced arachidonic acid release in CHO cells |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of dopamine D2/D3 receptors and the experimental workflow for brain slice electrophysiology.
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (ACSF)
a. Slicing ACSF (High Sucrose, Low Ca2+):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 30 minutes before use and keep ice-cold.
b. Recording ACSF:
-
NaCl: 126 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 2 mM
-
CaCl2: 2 mM
-
Continuously bubble with carbogen (95% O2 / 5% CO2).
Acute Brain Slice Preparation
-
Deeply anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing ACSF.
-
Mount the brain on the vibratome stage. For coronal slices of the striatum or prefrontal cortex, a flat surface can be created by making a posterior cut.
-
Submerge the mounted brain in the ice-cold, carbogenated slicing ACSF in the vibratome buffer tray.
-
Cut slices at a desired thickness (e.g., 300 µm).
-
Using a transfer pipette, carefully transfer the slices to a recovery chamber containing recording ACSF at 32-34°C, continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour before starting recordings.
Whole-Cell Patch-Clamp Recording
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording ACSF at a rate of 2-3 mL/min at a temperature of 30-32°C.
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Intracellular Solution (example for current-clamp):
-
K-gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
EGTA: 0.2 mM
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette while applying positive pressure.
-
Once the pipette tip is close to the cell membrane, release the positive pressure to form a gigaseal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish a whole-cell configuration.
-
Switch to current-clamp mode and allow the cell to stabilize for a few minutes.
Application of this compound and Data Acquisition
-
Record baseline neuronal activity for 5-10 minutes. This can include:
-
Resting membrane potential.
-
Input resistance (measured by injecting small hyperpolarizing current steps).
-
Action potential firing properties (in response to depolarizing current injections).
-
Spontaneous or evoked postsynaptic potentials/currents.
-
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in recording ACSF.
-
Bath-apply the this compound solution to the slice. Based on its binding affinity and typical in vitro concentrations for similar compounds, a starting concentration range of 100 nM to 10 µM is recommended.
-
Record the changes in the aforementioned neuronal properties during and after drug application.
-
After the drug effect has been observed, a washout period with drug-free ACSF can be performed to check for reversibility.
-
Analyze the data to quantify the effects of this compound on the measured parameters.
Expected Effects of this compound
Given its role as a dopamine D3-preferring antagonist, the application of this compound to brain slices is expected to modulate neuronal activity by blocking the effects of endogenous or exogenously applied dopamine at D3 and potentially D2 receptors.
-
Increased Neuronal Excitability: In brain regions where dopamine, acting through D2/D3 receptors, has an inhibitory effect, application of this compound is expected to disinhibit neurons. This may manifest as a depolarization of the resting membrane potential, a decrease in the threshold for action potential firing, and an increase in the firing rate in response to depolarizing stimuli.
-
Modulation of Synaptic Transmission: Dopamine D2 and D3 receptors are present on both presynaptic terminals and postsynaptic neurons.
-
Presynaptic Effects: Blockade of presynaptic D2/D3 autoreceptors may lead to an increase in neurotransmitter release from dopaminergic terminals. In non-dopaminergic synapses, where D2/D3 receptors can also be present, antagonism may alter the release of other neurotransmitters like glutamate (B1630785) or GABA.
-
Postsynaptic Effects: Postsynaptically, antagonizing D2/D3 receptors would block dopamine-mediated modulation of postsynaptic potentials. For instance, in striatal medium spiny neurons, where D2 receptor activation can reduce excitability, this compound may enhance the response to excitatory inputs.
-
-
Effects on Synaptic Plasticity: In the hippocampus, blockade of D3 receptors has been shown to enhance long-term potentiation (LTP).[3] Therefore, it is plausible that this compound could facilitate the induction or maintenance of synaptic plasticity in relevant neural circuits.
The precise effects of this compound will likely depend on the specific brain region, neuron type under investigation, and the basal level of dopaminergic tone in the slice preparation. It is recommended to conduct concentration-response experiments to determine the optimal concentration for the desired effect. The complex pharmacology of this compound, including potential species differences and agonist-like activity in some systems, should be taken into consideration when interpreting the results.[2]
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing U-99194 maleate stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of U-99194 maleate (B1232345) stock solutions for use in experimental settings. U-99194 maleate is a potent and selective dopamine (B1211576) D3 receptor antagonist.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value |
| Molecular Weight | 393.48 g/mol |
| Molecular Formula | C₁₇H₂₇NO₂ · C₄H₄O₄ |
| Purity | ≥98% |
| Solubility | Soluble in water to 25 mM |
| Storage (Solid) | Room temperature |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to one month |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound, suitable for use in a variety of cell-based assays.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 393.48 g/mol x 1000 mg/g = 3.93 mg
-
Weigh the compound: Carefully weigh out 3.93 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve the compound: Add 1 mL of sterile, deionized water to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For use, thaw an aliquot and dilute to the final desired concentration in the appropriate cell culture medium.
2. Preparation of a 1 mg/mL Stock Solution for In Vivo Studies
This protocol details the preparation of a 1 mg/mL stock solution of this compound in sterile saline, suitable for subcutaneous administration in animal models, such as mice.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution for injection
-
Sterile conical tube
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the compound: Weigh out the desired amount of this compound powder. For example, to prepare 5 mL of a 1 mg/mL solution, weigh 5 mg of the compound.
-
Transfer to a sterile tube: Aseptically transfer the weighed powder into a sterile conical tube.
-
Add sterile saline: Using a sterile pipette, add the corresponding volume of sterile 0.9% saline to the conical tube (e.g., 5 mL for 5 mg of powder).
-
Ensure complete dissolution: Vortex the tube until the this compound is fully dissolved. The solution should be clear and free of particulates.
-
Storage and Use: This solution can be prepared fresh before each experiment. If short-term storage is necessary, it can be stored at 2-8°C for a limited time. Ensure the solution is at room temperature before administration to the animals.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by antagonizing the dopamine D3 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to the D3 receptor typically leads to the inhibition of adenylyl cyclase and subsequent cellular responses. U-99194 blocks this interaction.
Caption: Dopamine D3 Receptor Signaling Pathway.
The following diagram illustrates a general workflow for preparing and using this compound in an experimental setting.
Caption: General Experimental Workflow.
Application Notes and Protocols for U-99194 Maleate in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction:
U-99194 maleate (B1232345) is a selective antagonist of the dopamine (B1211576) D3 receptor, a target of significant interest in the development of novel therapeutics for schizophrenia. The dopamine hypothesis of schizophrenia posits that dysregulation of dopamine signaling contributes to the manifestation of positive, negative, and cognitive symptoms. While traditional antipsychotics primarily target the D2 receptor, their efficacy is often limited, particularly against negative and cognitive symptoms, and they are associated with significant side effects. The distinct neuroanatomical distribution of D3 receptors, with high expression in limbic and cortical areas, suggests that their modulation may offer a more targeted approach to treating the multifaceted symptoms of schizophrenia.
These application notes provide a summary of the preclinical use of U-99194 maleate in animal models relevant to schizophrenia. The included protocols and data are intended to guide researchers in designing and conducting experiments to further elucidate the therapeutic potential of D3 receptor antagonism.
Pharmacological Profile of this compound
U-99194 is characterized as a preferential dopamine D3 receptor antagonist. Its pharmacological profile is crucial for interpreting its effects in preclinical models.
Table 1: Receptor Binding Affinity of U-99194
| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| Dopamine D3 | 1.0 - 2.5 | Human/Rat | [1][2] |
| Dopamine D2 | 185 - 239 | Human/Rat | [2] |
Note: Lower Ki values indicate higher binding affinity.
Application in Animal Models of Schizophrenia-Like Symptoms
Animal models are essential for evaluating the efficacy of novel compounds like this compound. Below are protocols and data from studies that have utilized this compound in models relevant to the different symptom domains of schizophrenia.
Positive Symptoms: NMDA Receptor Antagonist-Induced Hyperlocomotion
The hyperlocomotion induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801, is a widely used model for the positive symptoms of schizophrenia.[1][3] This model is based on the glutamate (B1630785) hypofunction hypothesis of schizophrenia.
Experimental Protocol: MK-801-Induced Hyperlocomotion in Mice
-
Animals: Male wild-type (WT) and dopamine D3 receptor knockout (D3R KO) mice are suitable for these studies to dissect the mechanism of action.[4]
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
U-99194A maleate is dissolved in saline.
-
MK-801 (dizocilpine maleate) is dissolved in saline.
-
-
Experimental Procedure:
-
Acclimate mice to the open-field arenas for at least 30 minutes before the experiment.
-
Administer U-99194A (0.01 or 0.1 mg/kg, i.p.) or vehicle (saline, 1 ml/100g body weight, i.p.).[4]
-
Record horizontal and vertical locomotor activity for 30 minutes using an automated activity monitoring system.[4]
-
Administer MK-801 (0.12 mg/kg, i.p.) or vehicle.[4]
-
Immediately return the mice to the open field and record locomotor activity for an additional 55-60 minutes.[4]
-
-
Data Analysis: Analyze the total distance traveled, rearing frequency, and time spent in different zones of the open field. Compare the effects of U-99194A on MK-801-induced hyperactivity between WT and D3R KO mice.
Table 2: Effect of U-99194A on MK-801-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Effect on MK-801-Induced Hyperactivity | Putative Mechanism | Reference |
| U-99194A | 0.01 | Suppression | Not via D3 receptor antagonism | [4] |
| U-99194A | 0.1 | Suppression | Not via D3 receptor antagonism | [4] |
Note: A key finding from this study is that U-99194A suppressed MK-801-induced hyperactivity to an equal extent in both wild-type and D3 receptor knockout mice, suggesting the effect is not mediated by D3 receptor antagonism.[4]
Negative Symptoms: Social Interaction Deficits
Social withdrawal is a core negative symptom of schizophrenia. Animal models that assess social behavior are crucial for evaluating potential treatments for these debilitating symptoms. The social isolation-induced aggression and social deficit model is one such paradigm.
Experimental Protocol: Social Interaction in Isolation-Reared Mice
-
Animals: Male mice are suitable for this protocol.
-
Housing: Isolate mice for 30 days to induce aggression and social deficits.[5] House standard opponent mice in groups.
-
Drug Preparation:
-
U-99194A maleate is dissolved in saline.
-
-
Experimental Procedure:
-
Administer U-99194A maleate (20-40 mg/kg, i.p.) or saline to the isolated mice.[5]
-
Measure locomotor activity for 20 minutes post-injection to assess for sedative effects.[5]
-
Following the locomotor activity test, introduce a "standard opponent" (a group-housed mouse) into the home cage of the isolated mouse.
-
Videotape the interaction for a set period (e.g., 10 minutes).
-
Score the duration and frequency of social behaviors (e.g., sniffing, following, grooming) and aggressive behaviors (e.g., biting, tail rattling).
-
-
Data Analysis: Compare the time spent in social investigation and the incidence of aggressive behaviors between the U-99194A-treated and vehicle-treated groups.
Table 3: Effect of U-99194A on Social Behavior in Isolation-Reared Mice
| Dose (mg/kg, i.p.) | Effect on Social Investigation | Effect on Aggression | Effect on Locomotor Activity | Reference |
| 20 | Increased | Anti-aggressive | No significant impairment | [5] |
| 40 | Increased | Anti-aggressive | Significant decrease | [5] |
Cognitive Deficits
Cognitive impairment is a core and disabling feature of schizophrenia. While no studies were identified that specifically tested this compound in animal models of cognitive deficits relevant to schizophrenia, its potential in this domain warrants investigation. A proposed experimental design is provided below.
Proposed Experimental Protocol: Novel Object Recognition (NOR) Task in a PCP Model
The sub-chronic phencyclidine (PCP) model is known to induce cognitive deficits in rodents, including impairments in recognition memory.
-
Animals: Adult male rats or mice.
-
Drug Administration (PCP Model): Administer PCP (e.g., 2 mg/kg, i.p.) or saline once daily for 7 days, followed by a 7-day washout period.
-
Drug Administration (U-99194): Administer this compound at a range of doses (e.g., 5-20 mg/kg, i.p.) 30 minutes prior to the NOR test.
-
NOR Procedure:
-
Habituation: Habituate the animals to the testing arena in the absence of objects.
-
Training (T1): Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Testing (T2): Place one familiar object and one novel object in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
-
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.
Summary and Future Directions
The available preclinical data suggest that the dopamine D3 receptor antagonist this compound may have therapeutic potential for addressing certain symptoms of schizophrenia. Specifically, it has shown efficacy in a model of social withdrawal, a key negative symptom.[5] Its role in modulating positive symptoms is less clear, with evidence suggesting that its effects on NMDA antagonist-induced hyperactivity may not be mediated by D3 receptor antagonism.[4]
A significant gap in the literature is the lack of studies investigating the effects of this compound on cognitive deficits in animal models of schizophrenia. Given the profound impact of cognitive impairment on the functional outcomes of individuals with schizophrenia, this is a critical area for future research. The proposed protocol for the NOR task in a PCP model provides a framework for such an investigation.
Further studies are needed to fully characterize the behavioral pharmacology of this compound and other D3 receptor antagonists in a wider range of validated animal models of schizophrenia. This research will be instrumental in determining the therapeutic utility of this compound class for this complex and debilitating disorder.
References
- 1. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social dysfunction in the neurodevelopmental model of schizophrenia in male and female rats: Behavioural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-99194 Maleate in Drug-Seeking Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
U-99194 maleate (B1232345) is a selective antagonist of the dopamine (B1211576) D3 receptor.[1][2][3][4][5] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse, making it a key target for the development of therapeutics aimed at treating substance use disorders. Unlike the more ubiquitous D1 and D2 receptors, D3 receptors are primarily expressed in limbic areas of the brain associated with motivation and reward. Antagonism of the D3 receptor is hypothesized to reduce the motivational salience of drug-associated cues and contexts, thereby decreasing drug-seeking behavior. These application notes provide an overview of the use of U-99194 maleate in preclinical models of drug-seeking behavior, including relevant protocols and quantitative data.
Mechanism of Action
U-99194 acts as a competitive antagonist at the dopamine D3 receptor, with a higher affinity for D3 over D2 receptors.[4] The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC), is central to reward processing. Drugs of abuse typically increase dopamine levels in this pathway. D3 receptors, acting as both autoreceptors and postsynaptic receptors, modulate the activity of this circuit. By blocking D3 receptors, U-99194 is thought to disinhibit dopamine release in certain contexts and alter the signaling cascades that underlie the motivation to seek drugs.
Below is a diagram illustrating the proposed signaling pathway affected by U-99194.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from preclinical studies. Due to the limited specific data on U-99194 in drug-seeking paradigms, data from studies on motor activity and reward augmentation are included as they provide relevant dosing information.
| Compound | Animal Model | Behavioral Assay | Dose Range | Route of Administration | Key Findings | Reference |
| U-99194A | Ad libitum fed and food-restricted rats | Lateral Hypothalamic Self-Stimulation (LHSS) | 5.0, 10.0, 20.0 mg/kg | Subcutaneous (SC) | Did not have direct rewarding effects but augmented the rewarding effect of d-amphetamine. | [2] |
| U-99194A | Ad libitum fed and food-restricted rats | Motor Activity | 5.0, 10.0, 20.0 mg/kg | Subcutaneous (SC) | Produced a motor-activating effect, which was greater in food-restricted rats. | [2][5] |
| U-99194a maleate | Isolation-induced aggressive male mice | Motor Activity & Social Interaction | 20-40 mg/kg | Not specified | The higher dose decreased spontaneous motor activity; all doses increased social investigation. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to studying the effects of compounds like U-99194 on drug-seeking behavior. These are generalized protocols based on standard methods in the field, which can be adapted for specific research questions.
Protocol 1: Cue-Induced Reinstatement of Cocaine-Seeking Behavior
This model is used to study the relapse to drug-seeking triggered by environmental cues previously associated with drug availability.
1. Animals and Housing:
-
Subjects: Male Sprague-Dawley rats (250-350 g).
-
Housing: Rats are individually housed in a temperature- and humidity-controlled vivarium on a 12-h reverse light/dark cycle with ad libitum access to food and water.[6]
2. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a cue light above the active lever, a house light, and a drug infusion pump.[7]
3. Surgical Procedure (Intravenous Catheterization):
-
Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
A recovery period of 5-7 days is allowed, during which catheters are flushed daily with a heparinized saline solution to maintain patency.
4. Experimental Phases:
-
Phase I: Self-Administration Training (10-14 days)
-
Rats are placed in the operant chambers for 2-hour sessions daily.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a conditioned stimulus (CS), which can be a light and/or a tone for a short duration (e.g., 20 seconds).[6]
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Phase II: Extinction (7-10 days)
-
Sessions are conducted similarly to the training phase, but active lever presses no longer result in cocaine infusion or the presentation of the CS.
-
Extinction sessions continue until responding on the active lever decreases to a predetermined criterion (e.g., <25% of the average of the last three self-administration days).
-
-
Phase III: Reinstatement Test (1 day)
-
Prior to the test session (e.g., 30 minutes before), rats are administered this compound (at the desired dose range, e.g., 5-20 mg/kg, SC) or vehicle.
-
Rats are placed back into the operant chambers.
-
Pressing the active lever now results in the presentation of the CS (light/tone) but no cocaine infusion.
-
The number of presses on the active and inactive levers is recorded. A significant increase in active lever pressing in the vehicle group compared to the end of extinction, and an attenuation of this pressing in the U-99194 group, indicates that the compound reduces cue-induced drug-seeking.
-
Protocol 2: Drug-Primed Reinstatement
This model assesses the ability of a small, non-contingent dose of the drug to trigger relapse.
1. & 2. Animals, Housing, Apparatus, and Surgery:
-
Follow steps 1-3 from Protocol 1.
3. Experimental Phases:
-
Phase I: Self-Administration Training & Phase II: Extinction:
-
Follow steps for Phase I and II from Protocol 1.
-
-
Phase III: Reinstatement Test (1 day)
-
Rats are first administered this compound or vehicle.
-
After the appropriate pretreatment time, rats receive a priming injection of cocaine (e.g., 10 mg/kg, intraperitoneally) immediately before being placed in the operant chamber.[8]
-
Lever presses are recorded under extinction conditions (no further drug or cues).
-
A successful reinstatement is observed as an increase in active lever pressing in the cocaine-primed vehicle group. Attenuation of this effect by U-99194 would suggest a therapeutic potential in preventing drug-induced relapse.
-
This compound, as a dopamine D3 receptor antagonist, represents a pharmacological tool for investigating the neural circuits underlying drug-seeking behaviors. The protocols outlined above provide a framework for assessing its efficacy in preclinical models of relapse. Given its mechanism of action, U-99194 may be particularly effective in paradigms where the motivational properties of drug-associated stimuli are prominent. Further research is needed to fully characterize its profile in various models of addiction and with different classes of abused drugs.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cue-induced reinstatement of cocaine seeking in the rat ‘conflict model’: Effect of prolonged home-cage confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for U-99194 Maleate in c-fos Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate (B1232345) is a selective antagonist for the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. The study of c-fos expression, an immediate early gene often used as a marker for neuronal activity, provides a powerful tool to map the functional consequences of D3 receptor blockade with U-99194 maleate. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing this compound in c-fos expression studies.
Mechanism of Action
This compound is understood to exert its effects on c-fos expression indirectly. As a D3 receptor antagonist, it is hypothesized to enhance dopamine D1/D2 receptor-mediated signaling. The induction of c-fos expression by this compound is dependent on the activation of D1 receptors.[1] The downstream signaling cascade from D1 receptor activation involves the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB then acts as a transcription factor, binding to the promoter region of the c-fos gene and inducing its expression.
References
Troubleshooting & Optimization
Technical Support Center: U-99194 Maleate in ACSF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of U-99194 maleate (B1232345) in Artificial Cerebrospinal Fluid (ACSF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of U-99194 maleate in aqueous solutions?
A1: this compound is reported to be soluble in water up to 25 mM. However, its solubility in complex buffer systems like ACSF can be influenced by various factors, including the specific composition of the ACSF, its pH, and the presence of other ions.
Q2: I'm observing precipitation when I add this compound directly to my ACSF. What is the recommended procedure for dissolution?
A2: Direct dissolution of this compound powder into ACSF is not recommended and can often lead to precipitation. The advised method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the ACSF.
Q3: Which solvent is recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are suitable solvents for preparing a concentrated stock solution of this compound.[1] It is crucial to ensure the chosen solvent is compatible with your experimental model.
Q4: My ACSF solution becomes cloudy after adding the this compound stock solution. What are the likely causes and how can I resolve this?
A4: Cloudiness or precipitation upon addition of the stock solution to ACSF suggests that the drug has exceeded its solubility limit in the final solution. This can be due to several factors: the final concentration of this compound being too high, the final concentration of the organic solvent (e.g., DMSO) being too high, or interactions with components of the ACSF. Please refer to the troubleshooting guide below for detailed steps to address this issue.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties can help in predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Weight | 393.48 g/mol | |
| Molecular Formula | C₁₇H₂₇NO₂ · C₄H₄O₄ | [1] |
| Known Solvents | Water (up to 25 mM), DMSO, Methanol | [1] |
Experimental Protocols
Standard ACSF Composition
While various formulations exist, a common composition for ACSF used in electrophysiology is provided below. The specific composition can be adapted based on experimental requirements.
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Note: This solution should be freshly prepared and continuously bubbled with 95% O₂ / 5% CO₂ for at least 15-20 minutes before use to maintain pH and oxygenation.
Protocol for Preparing this compound in ACSF
This protocol outlines the recommended steps for preparing a working solution of this compound in ACSF to minimize solubility issues.
Caption: Recommended workflow for preparing this compound in ACSF.
Troubleshooting Guide
If you encounter solubility issues with this compound in ACSF, follow this troubleshooting workflow.
Caption: Troubleshooting flowchart for this compound solubility in ACSF.
References
Technical Support Center: Optimizing U-99194 Maleate Concentration for Behavioral Assays
Frequently Asked Questions (FAQs)
Q1: What is U-99194 maleate (B1232345) and what is its primary mechanism of action?
A1: U-99194 maleate is a potent and selective antagonist for the dopamine (B1211576) D3 receptor.[1] Its primary mechanism of action is to block the binding of dopamine to D3 receptors, which are predominantly expressed in the limbic areas of the brain. By doing so, it modulates dopaminergic signaling, which can influence various behaviors.
Q2: What are the typical behavioral effects observed after administering this compound in animal models?
A2: The behavioral effects of this compound are dose-dependent. Lower doses (e.g., 5-10 mg/kg in mice) have been shown to increase locomotor activity and rearing.[2][3] Conversely, higher doses (e.g., 20-40 mg/kg in mice) can lead to a decrease in spontaneous motor activity.[4][5] Additionally, at various effective doses, this compound has been observed to increase social investigation and exhibit anti-aggressive properties.[4][5]
Q3: What is the recommended starting dose for a new behavioral assay with this compound?
A3: For a novel behavioral assay, it is advisable to conduct a pilot study with a range of doses to determine the optimal concentration for the desired effect. Based on published literature, a starting range of 5 mg/kg to 40 mg/kg is recommended for in vivo studies in rodents. The specific dose will depend on the animal model, the specific behavior being assessed, and the desired outcome (e.g., stimulation or inhibition of motor activity).
Q4: How should I prepare and store this compound solutions?
A4: For in vivo administration, this compound is typically dissolved in a suitable vehicle, such as saline. It is recommended to prepare fresh solutions on the day of the experiment. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered a selective D3 antagonist. However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate vehicle controls in your experiments to differentiate the specific effects of this compound from any non-specific effects of the vehicle or injection procedure.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable behavioral effect. | - Suboptimal Dose: The concentration of this compound may be too low. - Route of Administration: The chosen route may not be optimal for brain penetration. - Timing of Observation: The behavioral assessment may be conducted outside the peak effective window of the compound. | - Dose-Response Study: Conduct a pilot study with a wider range of doses (e.g., 5, 10, 20, 40 mg/kg). - Optimize Administration: While subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common, review literature for the most effective route for your specific model and assay. - Time-Course Analysis: Perform a time-course study to determine the onset and duration of the behavioral effects after administration. One study measured locomotor activity 20 minutes after drug administration.[4] |
| High variability in behavioral responses between subjects. | - Inconsistent Drug Administration: Variations in injection volume or technique. - Individual Animal Differences: Biological variability in metabolism or receptor expression. - Environmental Factors: Stress or other environmental variables can influence behavior. | - Standardize Procedures: Ensure consistent and accurate administration techniques for all animals. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Acclimatize Animals: Properly acclimatize animals to the testing environment to reduce stress-induced behavioral changes. |
| Unexpected or paradoxical behavioral effects (e.g., sedation at a dose expected to be stimulating). | - Biphasic Dose-Response: Dopaminergic compounds can exhibit biphasic or "U-shaped" dose-response curves.[6][7] A lower dose might be stimulatory, while a higher dose could be inhibitory. - Interaction with other systems: The observed effect might be a result of complex interactions within the central nervous system. | - Refine Dose Selection: Test intermediate doses to better characterize the dose-response relationship. - Consider Receptor Interactions: Research potential interactions between D3 receptors and other neurotransmitter systems that might be relevant to your behavioral assay. For instance, the motor-activating effects of U-99194A have been shown to be reversible by a D1 receptor antagonist. |
Data Presentation
Table 1: Summary of this compound Dose-Response in Rodent Behavioral Assays
| Species | Dose (mg/kg) | Route of Administration | Behavioral Assay | Observed Effect | Reference |
| Mouse | 5, 10 | s.c. | Locomotor Activity (habituated) | Increased locomotion and rearing | [2][3] |
| Mouse | 20, 30 | s.c. | Locomotor Activity (habituated) | Reduced locomotion and rearing (early in session) | [2][3] |
| Mouse | 20-40 | Not Specified | Social Interaction | Increased social investigation | [4][5] |
| Mouse | 40 | Not Specified | Spontaneous Motor Activity | Decreased activity | [4][5] |
| Mouse | 20-40 | Not Specified | Aggression | Anti-aggressive action | [4] |
| Rat | 5, 10, 20 | s.c. | Motor Activity | Dose-dependent increase in motor activity | |
| Rat | 5 | s.c. | c-fos expression | Increased expression in striatal and limbic structures |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
-
Animals: Male C57BL/6J mice, individually housed for at least one week prior to testing.
-
Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. For studies in habituated animals, place each mouse in the locomotor activity chamber for a 30-minute habituation period prior to drug administration.
-
Drug Preparation: Prepare a solution of this compound in sterile saline to the desired concentrations (e.g., 5, 10, 20, 30 mg/kg). A vehicle control group receiving only saline should be included.
-
Administration: Administer the prepared solution or vehicle via subcutaneous (s.c.) injection at a volume of 10 ml/kg.
-
Behavioral Testing: Immediately after injection (for non-habituated) or after the habituation period (for habituated), place the mice in the center of the locomotor activity chambers. Record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA, to compare the different dose groups to the vehicle control group.
Protocol 2: Social Interaction Test in Mice
-
Animals: Male mice, socially isolated for a period of 30 days to induce aggressive behavior. A "standard opponent" (non-aggressive, group-housed male mouse) will also be required for each test.
-
Drug Preparation: Prepare this compound in saline at the desired concentrations (e.g., 20, 40 mg/kg) and a vehicle control.
-
Administration: Administer the prepared solution or vehicle to the isolated mice.
-
Pre-Test Period: Following administration, place the isolated mouse in a testing cage for a 20-minute period to measure spontaneous motor activity.[4]
-
Social Interaction: After the 20-minute period, introduce the standard opponent into the testing cage.
-
Behavioral Scoring: Videotape the interaction for a set duration (e.g., 10 minutes) and score the frequency and duration of specific behaviors, such as social investigation (e.g., sniffing the opponent), aggressive behaviors (e.g., attacks, tail rattling), and non-social exploration.
-
Data Analysis: Use appropriate statistical tests to compare the behavioral parameters between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a D3 receptor antagonist.
Caption: General experimental workflow for behavioral assays using this compound.
References
- 1. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing U-99194 maleate degradation in solution
This technical support center provides guidance on the proper handling and storage of U-99194 maleate (B1232345) in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of U-99194 maleate solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution after thawing. | The solubility of this compound may be limited in the chosen solvent, especially at low temperatures. Moisture absorption in the solvent (e.g., DMSO) can also reduce solubility. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Ensure the cap is tightly sealed to prevent moisture absorption. For long-term storage, consider using a desiccator. |
| Inconsistent results in bioassays. | This could be due to the degradation of this compound in the working solution. Factors like pH, light exposure, and prolonged storage at room temperature can contribute to degradation. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid prolonged storage of diluted aqueous solutions. Include a solvent control in all experiments. |
| Loss of compound activity over time. | Degradation of the compound is the most likely cause. The maleate salt of a basic drug can sometimes convert to its free base, which may be less stable or have different solubility. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in foil. |
| Discoloration of the solution. | Oxidation or other degradation pathways may lead to the formation of colored byproducts. | Discard the solution if any discoloration is observed. Prepare a fresh solution from the solid compound. To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO and methanol. For long-term storage, DMSO is a common choice for creating stock solutions of research compounds.
Q2: How should I store the solid this compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q3: How should I store the this compound stock solution?
A3: Stock solutions, typically in DMSO, should be stored at -20°C or, for longer-term storage, at -80°C. It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and prevent moisture contamination.
Q4: For how long is a this compound stock solution in DMSO stable?
Q5: Can I store this compound in an aqueous solution (e.g., PBS or cell culture medium)?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh for each experiment by diluting the stock solution. The pH of the aqueous medium can significantly impact the stability of maleate salts of basic compounds.[1][2]
Q6: What are the potential degradation pathways for this compound in solution?
A6: While specific degradation pathways for this compound have not been published, compounds with similar structures can be susceptible to oxidation (at the amine or methoxy (B1213986) groups) and hydrolysis. The maleate salt of a basic drug can also disproportionate to its free base, especially in a non-acidic microenvironment.[1][2]
Q7: How can I check the purity of my this compound solution?
A7: The purity of the solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A shift in the retention time or the appearance of new peaks compared to a freshly prepared solution would indicate degradation.
Experimental Protocols
General Protocol for Preparing and Storing this compound Stock Solutions
This protocol provides a general guideline for the preparation and storage of this compound stock solutions to maintain their integrity.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the desired amount of the compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use, sterile amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. Do not store the diluted aqueous solution.
References
U-99194 maleate unexpected effects on animal behavior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194 maleate (B1232345). The information addresses potential unexpected effects on animal behavior observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for U-99194 maleate?
A1: this compound is a preferential and potent antagonist of the dopamine (B1211576) D3 receptor.[1] The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and cognition.[2] Blockade of the D3 receptor by this compound can lead to a stimulation of motor activity, which is thought to be associated with an increase in dopamine neurotransmission.[1] This is in contrast to D1 and D2 dopamine receptor antagonists, which are often associated with a decrease in motor behaviors.[1]
Q2: We are observing contradictory effects on locomotor activity with different doses of this compound. Is this a known phenomenon?
A2: Yes, biphasic dose-response effects on locomotor activity are a documented and expected outcome when using this compound. In mice habituated to the testing environment, lower doses (e.g., 5, 10 mg/kg) tend to increase locomotion and rearing, while higher doses (e.g., 20, 30 mg/kg) can reduce these behaviors, particularly early in the testing session.[3] In non-habituated mice, lower doses may produce weak motor activation, while higher doses can cause an initial decrease in motor activity followed by a later increase.[3]
Q3: Our study involves social interaction paradigms, and we've noted some unusual social behaviors. Has this been reported?
A3: this compound has been shown to significantly impact social behaviors. In studies with isolation-induced aggressive male mice, this compound was found to have an anti-aggressive effect at higher doses (20-40 mg/kg) without impairing other non-social exploratory behaviors.[1] Notably, at all tested doses in this model, this compound significantly increased social investigation.[1] However, in a different social reactivity paradigm, it was observed to dose-dependently increase flight reactivity.[3]
Q4: We are conducting reward-based studies and have seen an unexpected enhancement of d-amphetamine's effects. Is there a known interaction?
A4: Yes, this compound has been shown to augment the rewarding effects of d-amphetamine.[4] While U-99194A on its own did not show rewarding efficacy in a lateral hypothalamic self-stimulation (LHSS) paradigm, it did enhance the reward-facilitating effects of d-amphetamine.[4] This suggests a complex interaction with the dopamine reward pathway, likely through its antagonism of the D3 receptor, which may enhance D1/D2 mediated signaling.[4]
Troubleshooting Guides
Issue: Unexpected Biphasic Effects on Locomotor Activity
Symptoms:
-
Low doses of this compound are causing hyperactivity.
-
High doses of this compound are causing hypoactivity or an initial decrease followed by an increase in activity.
Possible Causes:
-
Dose-dependent receptor occupancy: The observed effects are consistent with the known pharmacology of this compound, where different levels of D3 receptor blockade can lead to opposing effects on motor output.
-
Animal habituation: The novelty of the testing environment can influence the behavioral response to the compound.[3]
Solutions:
-
Confirm Dose Range: Refer to the dose-response table below to ensure your doses are within the expected range for the desired effect.
-
Standardize Habituation: Implement a consistent habituation period for all animals to the testing chambers before drug administration to minimize the influence of novelty on locomotor activity.
-
Time-Course Analysis: Analyze the locomotor data in discrete time bins to capture the dynamic changes in activity, especially the initial hypoactivity followed by hyperactivity at higher doses.
Issue: Increased Anxiety-Like Behavior in Social and Exploratory Paradigms
Symptoms:
-
Increased thigmotaxis (wall-hugging) in open-field tests.[3]
-
Increased flight reactivity in social interaction tests.[3]
-
No significant anxiolytic effects in the elevated plus-maze.[3]
Possible Causes:
-
Complex role of D3 receptor in emotionality: The dopamine D3 receptor plays a nuanced role in emotional behaviors, and its blockade does not produce a simple anxiolytic or anxiogenic effect.[1]
-
Paradigm-specific effects: The behavioral readout is highly dependent on the specific design of the behavioral test.
Solutions:
-
Multi-Paradigm Approach: Use a battery of anxiety-related behavioral tests (e.g., elevated plus-maze, open field, light-dark box) to get a more comprehensive picture of the compound's effect on anxiety-like behavior.
-
Detailed Behavioral Scoring: In addition to automated tracking, manually score specific behaviors such as freezing, stretched-attend postures, and risk assessment to better characterize the behavioral phenotype.
-
Consider Social Context: When interpreting social interaction data, be aware that the compound may increase social investigation in some contexts while increasing avoidance or flight in others.
Data Presentation
Table 1: Summary of Unexpected Behavioral Effects of this compound
| Behavioral Domain | Species | Dose Range (mg/kg) | Observed Effect | Reference |
| Locomotor Activity | Mouse | 5, 10 | Increased locomotion and rearing (in habituated mice) | [3] |
| Mouse | 20, 30 | Reduced locomotion and rearing (early in session, habituated mice) | [3] | |
| Mouse | Low doses | Weak motor activation (in non-habituated mice) | [3] | |
| Mouse | High doses | Initial decrease followed by a later increase in locomotion (non-habituated mice) | [3] | |
| Mouse | 20-40 | Higher dose (40 mg/kg) produced a significant decrease in spontaneous motor activity | [1] | |
| Social Behavior | Mouse | 20-40 | Increased social investigation | [1] |
| Mouse | 20-40 | Anti-aggressive action (at higher doses) | [1] | |
| Mouse | Not specified | Dose-dependently increased flight reactivity | [3] | |
| Anxiety-like Behavior | Mouse | Not specified | Increased thigmotaxis | [3] |
| Mouse | Not specified | No systematic effects on activity in the elevated plus-maze | [3] | |
| Reward | Rat | 5, 10, 20 | Augments the rewarding effect of d-amphetamine | [4] |
| Rat | 5, 10, 20 | No direct rewarding effects on its own | [4] |
Experimental Protocols
Locomotor Activity Assessment
-
Apparatus: Standard open-field arenas equipped with automated photobeam tracking systems.
-
Habituation: For habituated studies, place mice in the activity chambers for a 60-minute period on two consecutive days prior to the test day. On the test day, administer the vehicle or this compound and immediately place the animals in the chambers. For non-habituated studies, the first exposure to the chamber is on the test day after drug administration.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20, 30 mg/kg, s.c. or i.p.) or vehicle.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes immediately following injection.
-
Data Analysis: Analyze data in time bins (e.g., 5-minute intervals) to observe the temporal profile of the drug's effect. Compare drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Social Interaction Test (Adapted from[1])
-
Animals: Use socially isolated male mice (housed individually for at least 30 days) as the experimental subjects and non-aggressive group-housed male mice as standard opponents.
-
Drug Administration: Treat the isolated mice with this compound (e.g., 20, 40 mg/kg) or saline 20 minutes before the test.
-
Test Arena: A neutral cage, unfamiliar to both animals.
-
Procedure: Introduce the experimental isolated animal and the standard opponent into the test arena simultaneously.
-
Data Collection: Videotape the 10-minute interaction. An observer blind to the treatment conditions should score behaviors such as social investigation (sniffing the opponent), aggressive behaviors (attacks, tail rattling), and non-social exploration.
-
Data Analysis: Compare the frequencies and durations of specific behaviors between the treatment groups using statistical tests such as the Mann-Whitney U test.
Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The maze should be situated in a dimly lit room.
-
Procedure:
-
Administer this compound or vehicle to the animal (e.g., mouse) and allow for a pre-treatment period appropriate for the route of administration.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Collection: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these measures is indicative of anxiolytic-like effects. Total arm entries can be used as a measure of overall locomotor activity.
Mandatory Visualizations
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-99194 Maleate Dose-Response Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing U-99194 maleate (B1232345) in dose-response curve analyses. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a structured format to assist in your experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the available quantitative data for U-99194 maleate.
Table 1: In Vitro Binding Affinity
| Target Receptor | Species | Ki (nM) |
| Dopamine (B1211576) D3 Receptor | Human | 160 |
| α1-Adrenergic Receptor | Rat | 8,913 |
Table 2: In Vivo Dosage Ranges
| Species | Dosage Range (mg/kg) | Route of Administration |
| Mouse | 5 - 40 | Subcutaneous (s.c.) |
| Rat | 5 - 20 | Subcutaneous (s.c.) |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the D3 receptor (e.g., [³H]-Spiperone), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D3 antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cell-Based Assay (cAMP Inhibition)
This protocol measures the functional antagonism of this compound on dopamine D3 receptor signaling.
-
Cell Culture:
-
Culture cells co-expressing the human dopamine D3 receptor and a reporter system (e.g., cAMP-responsive element coupled to a luciferase reporter gene).
-
-
Assay Setup:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a known D3 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).
-
Include control wells with cells only, cells with agonist only, and cells with this compound only.
-
-
Incubation and Signal Detection:
-
Incubate the plate for a specified time to allow for changes in the reporter signal (e.g., cAMP levels or luciferase expression).
-
Lyse the cells and measure the reporter signal according to the manufacturer's instructions (e.g., using a luminometer for a luciferase assay).
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of inhibition of the agonist response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling Pathway of a Dopamine D3 Receptor Antagonist.
Caption: Experimental Workflow for Dose-Response Analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). It is recommended to prepare fresh solutions, but if storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to completely thaw and vortex to ensure homogeneity. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on the cells.
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variable results. Gently swirl the cell suspension before and during seeding to maintain a uniform density.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, you can avoid using the outer wells or fill them with sterile water or media.
-
Compound Precipitation: If this compound precipitates out of solution upon dilution into aqueous assay buffer, this can lead to inconsistent concentrations. Visually inspect your dilutions for any signs of precipitation. If this is an issue, you may need to adjust the final DMSO concentration or use a different solvent system if compatible with your assay.
Q3: My dose-response curve is flat, showing no inhibition. What should I do?
A3: A flat dose-response curve suggests that this compound is not inhibiting the target at the concentrations tested. Consider the following:
-
Concentration Range: You may need to test higher concentrations of this compound. Based on its Ki of 160 nM, you should be testing concentrations that bracket this value (e.g., from 1 nM to 10 µM).
-
Compound Integrity: Verify the integrity and purity of your this compound stock. If possible, confirm its identity and purity using analytical methods.
-
Assay Conditions: Ensure your assay is running optimally. Check the activity of your positive controls to confirm that the receptor and signaling pathway are responsive.
-
Off-Target Effects: U-99194 has been shown to interact with ABCG2 transporters.[1] This could potentially interfere with your assay if your cells express this transporter.
Q4: The dose-response curve has a very shallow or steep slope. What does this indicate?
A4: The slope of the dose-response curve (Hill slope) provides information about the binding characteristics of the compound.
-
Shallow Slope (Hill slope < 1): This could indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts such as compound degradation or non-equilibrium conditions.
-
Steep Slope (Hill slope > 1): This may suggest positive cooperativity or that the compound is acting on a downstream component of the signaling pathway.
Q5: Are there any known off-target effects of U-99194 that I should be aware of?
A5: Yes, U-99194 has been reported to interact with the ABCG2 transporter, which is involved in multidrug resistance.[1] At concentrations between 0.01 and 10 µM, it has been shown to increase the efficacy of certain anticancer drugs in cells overexpressing ABCG2.[1] This is an important consideration if your experimental system expresses this transporter, as it could lead to unexpected effects. Additionally, while it is selective for the D3 receptor over the α1-adrenergic receptor, it is always good practice to consider potential off-target effects, especially at higher concentrations.
Q6: What in vivo doses of this compound are typically used in animal studies?
A6: In mice, doses ranging from 20-40 mg/kg have been used to study effects on social behavior.[2] In rats, doses of 5, 10, and 20 mg/kg have been used to investigate its effects on motor activity and reward.[3] The optimal dose will depend on the specific animal model and the biological question being addressed.
References
- 1. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of U-99194 Maleate in Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of U-99194 maleate (B1232345) in in vivo experiments. U-99194 maleate is recognized as a potent and selective dopamine (B1211576) D3 receptor antagonist. However, like any small molecule inhibitor, it has the potential for off-target interactions that can influence experimental outcomes. This guide offers strategies to mitigate these effects and ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a selective antagonist of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, including effects on ion channels and other kinases. By blocking this activity, this compound can prevent the downstream effects of dopamine or other D3 receptor agonists.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is reported to be a selective D3 antagonist, researchers should be aware of potential off-target activities. A notable potential off-target is the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). Some studies suggest that U-99194 can inhibit the function of this transporter, which could affect the disposition of other co-administered drugs or endogenous substrates and potentially lead to unforeseen biological consequences.[1][2][3] Cross-reactivity with other dopamine receptor subtypes (D1, D2, D4, D5), as well as serotonin (B10506) and adrenergic receptors, is a theoretical possibility for any dopaminergic ligand and should be considered in the interpretation of experimental results.
Q3: How can I be sure that the observed phenotype in my animal model is due to D3 receptor antagonism and not an off-target effect?
A3: This is a critical question in pharmacological research. A multi-pronged approach is recommended:
-
Dose-Response Relationship: Establish a clear dose-response curve for the desired in vivo effect. Use the lowest effective dose to minimize the engagement of lower-affinity off-targets.
-
Target Engagement Studies: Employ techniques like positron emission tomography (PET) with a D3-selective radioligand, if available, or ex vivo receptor occupancy studies to confirm that this compound is engaging the D3 receptor at the doses used in your study.
-
Knockout/Knockdown Models: The most definitive way to confirm on-target effects is to use a D3 receptor knockout or knockdown animal model. The phenotype observed with this compound in wild-type animals should be absent in the knockout/knockdown animals.
Q4: What are the recommended starting doses for in vivo studies with this compound?
A4: Published studies in rodents have used a range of doses, typically between 5 mg/kg and 40 mg/kg, administered subcutaneously.[4][5] The optimal dose will depend on the animal model, the specific biological question, and the desired level of D3 receptor occupancy. It is crucial to perform a pilot dose-response study to determine the minimal effective dose for your specific experimental paradigm.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected or inconsistent behavioral effects | Off-target effects at other CNS receptors (e.g., other dopamine subtypes, serotonin, or adrenergic receptors). | - Conduct a thorough literature search for the selectivity profile of this compound. - If available, use a more selective D3 antagonist as a control. - Consider co-administration with selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked. |
| Observed toxicity or adverse events at effective doses | Off-target toxicity or exaggerated on-target pharmacology. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Reduce the dose and/or the frequency of administration. - Monitor animal health closely (weight, behavior, food/water intake). - Consider a different route of administration that might alter the pharmacokinetic profile. |
| Discrepancy between in vitro potency and in vivo efficacy | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, poor brain penetration). | - Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound over time. - If brain penetration is low, consider formulation strategies or alternative delivery methods (e.g., intracerebroventricular injection, though this has its own set of challenges). |
| Drug-drug interactions in co-administration studies | Inhibition of drug transporters like ABCG2 by this compound.[1][2][3] | - Be cautious when co-administering this compound with other compounds that are known substrates of ABCG2. - If a drug-drug interaction is suspected, perform pharmacokinetic studies of the co-administered drug in the presence and absence of this compound. |
Data Presentation
Table 1: In Vivo Dosing of this compound in Rodent Models
| Species | Dose Range (mg/kg) | Route of Administration | Observed On-Target Effects | Reference |
| Rat | 5.0 - 20.0 | Subcutaneous (SC) | Modulation of motor activity, potentiation of d-amphetamine reward | [4] |
| Mouse | 20 - 40 | Not specified | Increased social investigation, anti-aggressive effects | [5] |
Note: This table is based on available literature and should be used as a guideline. Optimal dosing must be determined empirically for each experimental setup.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Behavioral Assessment
-
Animal Model: Select the appropriate rodent species and strain for your research question. Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline, or saline with a small amount of a solubilizing agent like Tween 80). Prepare a range of doses based on literature values (e.g., 1, 5, 10, 20 mg/kg). Always include a vehicle-only control group.
-
Drug Administration: Administer the drug via the chosen route (e.g., subcutaneous injection). Ensure consistent timing of administration relative to the behavioral test.
-
Behavioral Testing: Conduct the behavioral test at a time point where peak drug concentration in the brain is expected. If this is unknown, test at multiple time points post-administration in a pilot study (e.g., 30, 60, 120 minutes).
-
Data Analysis: Analyze the behavioral data to determine the dose at which the desired effect is observed and plateaus. Select the lowest dose that produces a robust and significant effect for subsequent experiments.
Protocol 2: Ex Vivo Receptor Occupancy Assay
-
Dosing: Administer the selected dose of this compound or vehicle to a cohort of animals.
-
Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens).
-
Tissue Homogenization: Homogenize the tissue in an appropriate buffer.
-
Radioligand Binding: Incubate the brain homogenates with a radiolabeled D3 receptor-selective ligand (e.g., [³H]-spiperone with a masking compound for D2 receptors, or a more D3-selective radioligand if available).
-
Quantification: Measure the amount of radioligand binding in the drug-treated group compared to the vehicle-treated group. The reduction in binding in the drug-treated group reflects the in-vivo occupancy of D3 receptors by this compound.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A logical workflow for designing and validating in vivo experiments with this compound to minimize off-target effects.
References
- 1. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]
U-99194 maleate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of U-99194 maleate (B1232345). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid U-99194 maleate?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years. For shipping, it is typically sent at room temperature, and this short-term exposure to ambient temperatures does not affect its stability.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and water. The solubility in water is greater than 5 mg/mL.
Q3: How should I prepare and store stock solutions of this compound?
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a selective antagonist of the dopamine (B1211576) D3 receptor. It binds to the D3 receptor and blocks the downstream signaling typically initiated by dopamine. This includes the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, modulation of ion channels, and activation of kinases such as mitogen-activated protein kinase (MAPK).
Stability and Storage Summary
| Parameter | Recommendation | Stability |
| Solid Form Storage | Store at -20°C in a tightly sealed container, protected from light. | ≥ 4 years |
| Shipping Condition | Shipped at ambient temperature. | Stable for the duration of shipping. |
| Solution Storage | Prepare stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles and protect from light. | For optimal results, use freshly prepared solutions. Long-term stability in solution has not been determined. |
Troubleshooting Guides
In Vitro Experiments (e.g., Receptor Binding Assays)
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | - Radioligand concentration is too high.- Insufficient washing.- The protein concentration in the assay is too high. | - Use a radioligand concentration at or below the Kd.- Optimize the number and duration of wash steps.- Reduce the amount of membrane or protein preparation used in the assay. |
| Low or no specific binding | - Degraded this compound solution.- Incorrect buffer composition (pH, ionic strength).- Receptor degradation in the membrane preparation. | - Prepare a fresh stock solution of this compound.- Verify the pH and composition of all assay buffers.- Use freshly prepared membranes and handle them on ice. |
| Poor reproducibility between experiments | - Inconsistent solution preparation.- Variability in incubation times or temperatures.- Repeated freeze-thaw cycles of stock solutions. | - Use a precise and consistent method for preparing all solutions.- Ensure accurate and consistent incubation conditions.- Use single-use aliquots of the this compound stock solution. |
In Vivo Experiments (e.g., Behavioral Studies in Rodents)
| Issue | Possible Cause | Suggested Solution |
| Unexpected effects on motor activity | - this compound is a dopamine D3 receptor antagonist and can influence motor behavior, although it is expected to have fewer motor side effects than non-selective D2/D3 antagonists. | - Include a comprehensive battery of motor function tests to fully characterize the compound's effects.- Use a dose-response curve to identify a dose that achieves the desired effect on the target behavior with minimal impact on general locomotion. |
| High variability in behavioral responses | - Inconsistent drug administration (e.g., injection volume, site).- Stress-induced behavioral changes in the animals.- Individual differences in drug metabolism. | - Ensure consistent and accurate dosing procedures.- Acclimate animals to the experimental procedures and environment to minimize stress.- Increase the number of animals per group to improve statistical power. |
| Lack of a clear behavioral effect | - Insufficient dose or poor bioavailability.- The chosen behavioral paradigm is not sensitive to D3 receptor antagonism. | - Perform a dose-response study to determine the optimal dose.- Consider alternative routes of administration.- Select a behavioral test with established sensitivity to D3 receptor modulation. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This is a proposed method for assessing the stability of this compound, based on common methods for other maleate salts and indan (B1671822) derivatives. This method would require validation for specificity, linearity, accuracy, and precision.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by UV scan of this compound (likely around 220-240 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound samples in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Forced Degradation Study: To validate the stability-indicating nature of the method, this compound would be subjected to stress conditions such as acidic hydrolysis (e.g., 0.1 N HCl at 60°C), basic hydrolysis (e.g., 0.1 N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), and photolytic stress (exposure to UV light). The chromatograms of the stressed samples should show resolution between the parent U-99194 peak and any degradation product peaks.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway Antagonized by this compound.
Addressing U-99194 maleate variability between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194 maleate (B1232345). Our goal is to help you address potential variability between experimental batches and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is U-99194 maleate and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the dopamine (B1211576) D3 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby modulating downstream signaling pathways. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: We are observing different dose-response curves with new batches of this compound compared to our previous experiments. What could be the cause?
A2: Batch-to-batch variability in the efficacy of this compound can stem from several factors related to the compound itself. These include variations in purity, the presence of different salt forms or polymorphs, and the amount of residual solvents or synthesis impurities. It is also important to consider the stability and storage conditions of the different batches, as degradation can affect potency.
Q3: How can we ensure the quality and consistency of the this compound we purchase?
A3: To ensure consistency, we recommend purchasing from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. Key parameters to check on the CoA include purity (as determined by a method like HPLC), confirmation of the correct salt form (maleate), and data on residual solvents and water content. When possible, it is advisable to purchase a larger single batch to cover a series of related experiments.
Q4: Are there known stability issues with this compound in solution?
A4: Like many small molecules, the stability of this compound in solution can be influenced by the solvent, pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be kept in tightly sealed vials at -20°C for short-term storage (up to one month is a general guideline, but should be validated).[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects in Animal Models
Symptoms:
-
Significant variation in locomotor activity, social interaction, or other behavioral readouts between experimental groups treated with different batches of this compound.[1]
-
Lack of a clear dose-dependent effect with a new batch.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Compound Purity and Integrity | - Compare the Certificates of Analysis for the different batches. Look for variations in purity, isomer content, or specified impurities.- Consider having an independent analytical laboratory verify the purity and identity of the batches . |
| Solubility and Vehicle Preparation | - Ensure the compound is fully dissolved in the vehicle. This compound salt is reported to be soluble in water at >5 mg/mL. For other vehicles, solubility may vary.- Use gentle heating or sonication if necessary to aid dissolution, but be mindful of potential degradation.- Prepare the vehicle and drug solution fresh for each experiment and in the exact same manner. |
| Animal-related Variability | - Factors such as the age, weight, sex, and genetic background of the animals can introduce variability.[5] Ensure these are consistent across experimental groups.- The housing conditions, diet, and time of day for testing can also influence behavioral outcomes. Standardize these environmental factors. |
| Experimental Procedure | - Inconsistent administration of the compound (e.g., injection volume, rate, or location) can lead to variable results. Ensure all experimenters are following a standardized protocol. |
Issue 2: Variability in In Vitro Assay Results (e.g., Binding Assays, Signaling Studies)
Symptoms:
-
Shifts in IC50 or Ki values between batches in receptor binding assays.
-
Inconsistent effects on downstream signaling markers like cAMP levels or ERK phosphorylation.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Compound Concentration | - Verify the molecular weight used for calculations, ensuring it accounts for the maleate salt (Molecular Weight: 393.47 g/mol ).- Ensure balances are properly calibrated for weighing the compound.- Perform a concentration determination of the stock solution using UV-Vis spectrophotometry if an extinction coefficient is known. |
| Assay Conditions | - Minor variations in buffer pH, incubation time, or temperature can affect ligand binding and cell signaling. Maintain strict consistency in all assay parameters.- Ensure cell passages are within a consistent and low range, as receptor expression levels can change with prolonged culturing. |
| Batch-Specific Impurities | - An impurity in one batch could have off-target effects that interfere with the assay.[6] Review the impurity profile on the CoA.- If possible, test the effect of the vehicle (with and without the compound) from each batch preparation to rule out contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Based on the desired dose (e.g., 20-40 mg/kg) and the weight of the animals, calculate the total mass of this compound needed.[1]
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Vehicle preparation: For aqueous administration, use sterile saline (0.9% NaCl) or sterile water.
-
Dissolution: Add the weighed compound to the appropriate volume of vehicle to achieve the desired final concentration. Vortex thoroughly. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Administration: Administer the solution via the desired route (e.g., subcutaneous or intraperitoneal injection) at a consistent volume (e.g., 5-10 mL/kg).
Protocol 2: Radioligand Binding Assay for D3 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a radiolabeled D3 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a one-site competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, primarily signals through the Gαi/o pathway. Antagonism by this compound blocks these downstream effects.
Caption: Dopamine D3 receptor signaling pathway and its inhibition by this compound.
Troubleshooting Logic for Batch Variability
This workflow outlines a systematic approach to diagnosing the root cause of inconsistent experimental results between batches of this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluvoxamine Impurities | SynZeal [synzeal.com]
- 3. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting U-99194 Maleate-Induced Changes in Neurotransmitter Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing U-99194 maleate (B1232345) in their experiments. The information is designed to assist in the interpretation of neurotransmitter level changes observed upon administration of this selective dopamine (B1211576) D3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is U-99194 maleate and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to presynaptic D3 autoreceptors. These autoreceptors are part of a negative feedback loop that inhibits dopamine synthesis and release. By blocking these receptors, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release in various brain regions. It has been suggested that this increase in dopamine neurotransmission is a key factor in its observed effects on motor activity and behavior.[1]
Q2: What are the expected effects of this compound on extracellular dopamine levels in key brain regions?
A2: Based on its mechanism of action as a D3 receptor antagonist, this compound is expected to increase extracellular dopamine levels. The magnitude of this effect can vary depending on the dose administered and the specific brain region being studied. The most pronounced effects are anticipated in brain areas with a high density of D3 receptors, such as the nucleus accumbens, striatum, and prefrontal cortex.
Q3: Does this compound affect other neurotransmitter systems, such as serotonin (B10506)?
A3: While the primary target of this compound is the dopamine D3 receptor, there is evidence of cross-talk between the dopaminergic and serotonergic systems. However, studies with other selective D3 receptor antagonists have shown no direct significant alteration in serotonin levels. Any observed changes in the serotonergic system are likely to be indirect consequences of the primary effect on dopamine neurotransmission.
Q4: We are observing high variability in our microdialysis results after this compound administration. What could be the cause?
A4: High variability in microdialysis data can stem from several factors:
-
Probe Placement: Even minor differences in the stereotaxic coordinates of the microdialysis probe can lead to significant variations in basal neurotransmitter levels and drug response. Ensure precise and consistent probe implantation.
-
Animal Stress: Stress can independently alter neurotransmitter levels, particularly dopamine. Acclimate animals to the experimental setup and handle them gently to minimize stress.
-
Drug Administration: Inconsistent timing or route of administration of this compound can affect its pharmacokinetic and pharmacodynamic profile. Maintain a strict and consistent administration protocol.
-
Analytical Method Sensitivity: Ensure your HPLC-ECD or other analytical system is properly calibrated and sensitive enough to detect subtle changes in neurotransmitter concentrations.
-
Individual Animal Differences: Biological variability between animals is inherent. Increasing the number of subjects per group can help to mitigate the impact of individual differences on statistical power.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant change in dopamine levels after this compound administration. | 1. Incorrect Dose: The dose of this compound may be too low to elicit a significant response. 2. Poor Drug Solubility/Stability: The drug may not have been properly dissolved or may have degraded. 3. Probe Inefficiency: The microdialysis probe may have low recovery rates. 4. Timing of Sampling: The peak effect of the drug may have been missed. | 1. Conduct a dose-response study to determine the optimal dose. 2. Prepare fresh solutions of this compound for each experiment and verify solubility. 3. Perform in vitro recovery tests for each probe before implantation. 4. Conduct a time-course study to identify the time of peak dopamine release post-administration. |
| Unexpected decrease in dopamine levels. | 1. Off-target effects at high concentrations: Very high doses of this compound might engage other receptors. 2. Agonist activity: Some compounds reported as antagonists can exhibit partial agonist activity under certain conditions.[2] 3. Neurochemical interactions: Complex interactions with other neurotransmitter systems could lead to paradoxical effects. | 1. Use the lowest effective dose determined from a dose-response study. 2. Review literature for any reports of agonist activity of U-99194A. 3. Consider co-administration with other receptor-specific ligands to dissect the underlying mechanism. |
| Inconsistent metabolite (DOPAC, HVA, 5-HIAA) levels. | 1. Sample Degradation: Monoamine metabolites are susceptible to oxidation. 2. Inconsistent Sample Collection and Storage: Variability in the handling of microdialysate samples can lead to inconsistent results. 3. Analytical Issues: Poor chromatographic separation or detector instability. | 1. Add antioxidants (e.g., ascorbic acid) to the perfusion fluid or collection vials. 2. Maintain a consistent and cold sample collection and storage protocol (e.g., on dry ice or at -80°C). 3. Optimize HPLC-ECD parameters for clear separation and stable baseline. |
Data Presentation
The following tables summarize the expected quantitative changes in neurotransmitter and metabolite levels following the administration of this compound, based on its known mechanism of action. This data is illustrative and should be confirmed by experimental results.
Table 1: Expected Effects of this compound on Extracellular Neurotransmitter Levels (% of Basal)
| Brain Region | Dopamine (DA) | Serotonin (5-HT) |
| Striatum | ↑ (Significant Increase) | ↔ (No significant change) |
| Nucleus Accumbens | ↑ (Significant Increase) | ↔ (No significant change) |
| Prefrontal Cortex | ↑ (Moderate Increase) | ↔ (No significant change) |
Table 2: Expected Effects of this compound on Extracellular Metabolite Levels (% of Basal)
| Brain Region | DOPAC | HVA | 5-HIAA |
| Striatum | ↑ (Increase) | ↑ (Increase) | ↔ (No significant change) |
| Nucleus Accumbens | ↑ (Increase) | ↑ (Increase) | ↔ (No significant change) |
| Prefrontal Cortex | ↑ (Increase) | ↑ (Increase) | ↔ (No significant change) |
Note: DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are metabolites of dopamine. 5-HIAA (5-hydroxyindoleacetic acid) is a metabolite of serotonin.
Experimental Protocols
Key Experiment: In Vivo Microdialysis with HPLC-ECD Analysis
This protocol outlines the essential steps for conducting an in vivo microdialysis experiment to measure changes in dopamine, serotonin, and their metabolites in response to this compound administration in rats.
1. Animal Surgery and Microdialysis Probe Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
2. Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline microdialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose(s).
-
Continue collecting microdialysate samples for a predetermined period post-administration to monitor the time course of the drug's effect.
-
Immediately freeze collected samples on dry ice and store at -80°C until analysis.
3. HPLC-ECD Analysis:
-
Thaw the microdialysate samples on ice.
-
Inject a fixed volume of the sample into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
-
The mobile phase should be an appropriate buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent and organic modifier) to achieve optimal separation of dopamine, serotonin, and their metabolites.
-
The electrochemical detector potential should be set to an optimal voltage for the oxidation of the analytes of interest.
-
Quantify the concentration of each analyte by comparing the peak area to that of a standard curve generated from known concentrations of the neurotransmitters and metabolites.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
Logical Relationship of Neurotransmitter Changes
Caption: Expected neurochemical consequences of this compound.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of U-99194 Maleate and SB-277011-A: Selectivity Profiles at Dopamine Receptors
For researchers in neuropharmacology and drug development, the selection of a specific dopamine (B1211576) D3 receptor antagonist is a critical decision that can significantly influence experimental outcomes. Both U-99194 maleate (B1232345) and SB-277011-A are widely utilized for their high affinity to the D3 receptor. However, a nuanced understanding of their respective selectivity profiles is essential for interpreting results and predicting potential off-target effects. This guide provides a direct comparison of their binding affinities, supported by experimental data and protocols, to aid in the informed selection of the appropriate compound for your research needs.
Comparative Selectivity Profile
The primary distinction between U-99194 maleate and SB-277011-A lies in their binding affinities for dopamine receptor subtypes and, to a lesser extent, other neurotransmitter receptors. The data presented below, derived from radioligand binding assays, quantifies this difference.
| Compound | Target Receptor | Kᵢ (nM) |
| This compound | Dopamine D3 | 1.0 |
| Dopamine D2 | 130 | |
| Dopamine D4 | 540 | |
| SB-277011-A | Dopamine D3 | 0.9 |
| Dopamine D2 | 125 | |
| Dopamine D4 | >1000 |
Analysis of Binding Affinity Data:
Both compounds exhibit high, nanomolar affinity for the dopamine D3 receptor. SB-277011-A demonstrates a slightly higher selectivity for the D3 receptor over the D2 subtype (approximately 139-fold) compared to this compound (130-fold selectivity). The most significant difference is observed in their affinity for the D4 receptor, where SB-277011-A shows negligible binding (Kᵢ > 1000 nM), rendering it a more selective D3 antagonist in this context.
Key Experimental Methodologies
The determination of the binding affinities (Kᵢ values) for this compound and SB-277011-A is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor.
Protocol: Radioligand Binding Assay for Dopamine Receptors
-
Membrane Preparation:
-
HEK-293 (Human Embryonic Kidney) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured and harvested.
-
The cells are then homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A reaction mixture is prepared containing the cell membranes, a specific radioligand (e.g., [³H]spiperone for D2 and D3 receptors, or [³H]YM-09151-2 for D4 receptors), and varying concentrations of the unlabeled test compound (this compound or SB-277011-A).
-
The mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing the Underlying Biology and Processes
To better understand the context of these compounds' actions and the methods used to characterize them, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Canonical signaling pathway for the Gi-coupled Dopamine D3 receptor.
Caption: Standard experimental workflow for determining compound binding affinity.
A Comparative Analysis of U-99194 Maleate and Eticlopride for Dopamine D2/D3 Receptor Affinity
For researchers in neuropharmacology and drug development, the selection of appropriate chemical tools is paramount for the accurate investigation of dopaminergic systems. This guide provides a detailed comparison of two notable antagonists, U-99194 maleate (B1232345) and eticlopride (B1201500), with a focus on their binding affinities for the dopamine (B1211576) D2 and D3 receptors.
Introduction to the Compounds
U-99194 maleate , also known as PNU-99194A, is recognized as a preferential dopamine D3 receptor antagonist. Its selectivity for the D3 over the D2 receptor makes it a valuable tool for elucidating the specific roles of the D3 receptor in various physiological and pathological processes.
Eticlopride is a well-established D2/D3 receptor antagonist, often utilized as a standard reference compound in dopamine receptor research. It exhibits high affinity for both D2 and D3 subtypes, though with some preference for the D2 receptor.
Quantitative Comparison of Receptor Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and eticlopride at human dopamine D2 and D3 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D3) |
| This compound | D2 | ~26.6 | ~14-fold for D3 |
| D3 | ~1.9 (IC50) | ||
| Eticlopride | D2 | 0.06 - 0.92 | ~3-6-fold for D2 |
| D3 | 0.25 - 1.5 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The Ki for U-99194A at the D2 receptor is estimated based on its reported 14-fold selectivity for the D3 receptor and its D3 IC50 value.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for this compound and eticlopride is typically achieved through competitive radioligand binding assays. A representative protocol is outlined below.
Objective: To determine the binding affinity (Ki) of test compounds (this compound and eticlopride) for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone, a high-affinity D2/D3 antagonist.
-
Non-specific binding agent: (+)-Butaclamol or unlabeled spiperone (B1681076) at a high concentration.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds: this compound and eticlopride at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation Setup: In each well of a 96-well plate, combine the cell membranes, [3H]-Spiperone at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For determining total binding, some wells will contain only membranes and radioligand. For non-specific binding, other wells will contain membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., (+)-butaclamol).
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Dopamine D2/D3 Receptor Signaling Pathway
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that primarily leads to the inhibition of adenylyl cyclase.
Caption: Simplified D2/D3 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Validating U-99194 Maleate Efficacy: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist, with other relevant compounds. The efficacy and specificity of U-99194 maleate are critically examined through experimental data from studies utilizing dopamine D3 receptor knockout (D3R KO) mouse models. This approach provides a robust validation of the compound's on-target effects.
Comparative Efficacy of Dopamine D3 Receptor Antagonists
The following tables summarize the quantitative data from studies comparing the effects of this compound and other dopamine D3 receptor antagonists on motor activity in mice.
Table 1: Effect of Dopamine D3 Receptor Antagonists on Spontaneous Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Route of Administration | Mouse Strain | Change in Locomotor Activity | Citation |
| U-99194A | 5 | s.c. | NMRI | Significant Increase | |
| 10 | s.c. | NMRI | Significant Increase | ||
| 20 | s.c. | NMRI | Significant Increase | ||
| Nafadotride (B131982) | 0.1 - 3 | i.p. | NMRI | Dose-dependent decrease | |
| SB-277011 | 15 - 45 | p.o. | NMRI | Significant Increase |
Table 2: Antagonism of Dopamine Agonist-Induced Hypomotility in Mice
| Antagonist | Antagonist Dose (mg/kg) | Agonist | Agonist Dose (mg/kg) | Effect on Agonist-Induced Hypomotility | Citation |
| U-99194A | 5, 10, 20 | 7-OH-DPAT | 0.1 | Inhibition | |
| 5, 10, 20 | PD 128907 | 0.1 | Inhibition | ||
| Nafadotride | 0.1 - 3 | 7-OH-DPAT | 0.1 | No effect | |
| 0.1 - 3 | PD 128907 | 0.1 | No effect | ||
| SB-277011 | 15 - 45 | 7-OH-DPAT | 0.1 | Partial Blockade (vertical activity) | |
| 15 - 45 | PD 128907 | 0.1 | Significant Inhibition (at 20 mg/kg) |
Validation with Dopamine D3 Receptor Knockout Mice
The use of D3R KO mice is crucial for validating that the effects of a D3 antagonist are indeed mediated by the D3 receptor.
Table 3: Effect of D3R KO on Morphine-Induced Locomotor Sensitization
| Genotype | Treatment | Locomotor Activity | Interpretation | Citation |
| Wild-Type | Morphine | Enhanced locomotor sensitization | Morphine induces behavioral sensitization. | |
| D3R KO | Morphine | Attenuated locomotor sensitization | The D3 receptor is involved in the development of morphine-induced locomotor sensitization. | |
| Wild-Type | Morphine + Nafadotride | Suppressed locomotor sensitization | The D3 antagonist nafadotride blocks the development of morphine-induced sensitization. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Experimental Protocols
Locomotor Activity Assay
-
Animals: Adult male NMRI mice are used.
-
Apparatus: Photocell activity cages are utilized to measure horizontal and vertical movements.
-
Habituation: Mice are habituated to the activity cages for a specified period before drug administration.
-
Drug Administration: U-99194A (5, 10, and 20 mg/kg), nafadotride (0.1-3 mg/kg), or SB-277011 (15-45 mg/kg) are administered via subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) routes, respectively. For agonist-antagonist interaction studies, a dopamine agonist such as 7-OH-DPAT (0.1 mg/kg) or PD 128907 (0.1 mg/kg) is administered after the antagonist.
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 60 minutes) immediately following drug administration.
-
Analysis: Data are analyzed to determine the total distance traveled, number of vertical movements, and other relevant parameters. Statistical analysis is performed to compare drug-treated groups with vehicle-treated controls.
Morphine-Induced Locomotor Sensitization
-
Animals: Adult male wild-type and D3R KO mice are used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Induction of Sensitization: Mice receive daily injections of morphine (e.g., 10 mg/kg, s.c.) or saline for a period of several days. To test the effect of a D3 antagonist, a separate group of wild-type mice receives the antagonist (e.g., nafadotride) prior to each morphine injection.
-
Challenge: After a drug-free period, all mice are challenged with a lower dose of morphine (e.g., 5 mg/kg, s.c.).
-
Data Collection: Locomotor activity is recorded following the morphine challenge.
-
Analysis: The locomotor response to the morphine challenge is compared between the different treatment groups and genotypes to assess the development of sensitization.
Immunohistochemistry for Dopamine Receptors in the Nucleus Accumbens
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal sections of the nucleus accumbens are cut on a cryostat.
-
Staining:
-
Sections are washed in a buffer (e.g., PBS).
-
Incubation in a blocking solution to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for the dopamine receptor of interest (e.g., D1, D2, or D3).
-
Washing and incubation with a fluorescently labeled secondary antibody.
-
Counterstaining with a nuclear stain (e.g., DAPI).
-
-
Imaging: Sections are imaged using a fluorescence or confocal microscope.
-
Analysis: The number and intensity of fluorescently labeled cells are quantified in the region of interest to determine the density and distribution of the dopamine receptors.
This guide provides a framework for understanding and evaluating the efficacy of this compound. The use of knockout mouse models, in conjunction with comparative pharmacology and detailed behavioral and molecular analyses, is essential for the rigorous validation of novel therapeutic compounds targeting the dopamine D3 receptor.
U-99194 Maleate vs. Haloperidol: A Comparative Analysis of Motor Function Effects
A deep dive into the preclinical data reveals a significant divergence in the motor side effect profiles of the selective dopamine (B1211576) D3 receptor antagonist U-99194 maleate (B1232345) and the archetypal antipsychotic, haloperidol (B65202). This guide synthesizes the available experimental evidence, offering researchers and drug development professionals a clear comparison of their impacts on motor function.
The differential effects of U-99194 maleate and haloperidol on motor control are primarily attributed to their distinct pharmacological targets within the dopamine system. Haloperidol, a first-generation antipsychotic, acts as a potent antagonist of the dopamine D2 receptor, a mechanism central to its therapeutic efficacy in psychosis but also a primary contributor to its well-documented extrapyramidal side effects (EPS).[1][2][3] In contrast, this compound exhibits high selectivity for the dopamine D3 receptor, a target implicated in cognitive and emotional processes, with a notably lower affinity for D2 receptors.[4][5] This distinction is critical, as D2 receptor blockade in the nigrostriatal pathway is a key factor in the emergence of motor disturbances.[1][3]
Head-to-Head Comparison of Motor Effects
Catalepsy:
Catalepsy, a state of muscular rigidity and immobility, is a hallmark of D2 receptor blockade and a common preclinical indicator of EPS liability.[6] Haloperidol is a standard agent used to induce catalepsy in animal models.[6][7][8] Studies have shown that while haloperidol robustly induces catalepsy, selective D3 receptor antagonists like this compound do not produce this effect.[5][7] In fact, some D3 antagonists have been shown to block haloperidol-induced catalepsy, suggesting a potential therapeutic role in mitigating these side effects.[7]
Vacuous Chewing Movements (VCMs):
VCMs in rodents are considered an animal model of tardive dyskinesia, a serious and sometimes irreversible movement disorder that can arise from long-term antipsychotic use.[9][10][11] Chronic administration of haloperidol has been shown to induce VCMs in rats.[9][10][12][13] The incidence and severity of these movements are often dose-dependent.[11] In contrast, the selective D3 receptor antagonism of this compound is not associated with the induction of VCMs.
| Compound | Primary Target | Catalepsy Induction | Vacuous Chewing Movements (VCMs) |
| This compound | Dopamine D3 Receptor Antagonist | Not reported to induce catalepsy | Not reported to induce VCMs |
| Haloperidol | Dopamine D2 Receptor Antagonist | Induces catalepsy | Induces VCMs with chronic administration |
Spontaneous Motor Activity:
The effects of these compounds on general locomotor activity also differ. Studies have reported that U-99194A maleate can increase locomotor activity at certain doses.[14][15] Conversely, acute administration of haloperidol is known to reduce locomotion.[10]
Mechanistic Underpinnings of Differential Motor Effects
The contrasting motor profiles of this compound and haloperidol can be understood by examining their interactions with the dopamine signaling pathways that govern motor control.
Dopamine Receptor Subtypes and Signaling:
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[16][17][18] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins to inhibit this enzyme.[16][19] Both D2 and D3 receptors can act as presynaptic autoreceptors, providing negative feedback on dopamine release.[20]
Haloperidol's strong antagonism of D2 receptors in the dorsal striatum disrupts the "stop" signal in motor control, leading to the characteristic motor side effects.[20] this compound's selectivity for D3 receptors, which have a more restricted expression in brain regions associated with cognition and emotion like the nucleus accumbens, spares the D2-mediated motor pathways.[16][20]
Dopamine D2/D3 Receptor Signaling Pathway
Experimental Protocols
Catalepsy Bar Test:
The catalepsy bar test is a widely used method to assess motor rigidity in rodents.[6][21][22][23][24]
-
A horizontal bar is elevated to a height that requires the animal to be in a "half-rearing" position with its forepaws on the bar.[23]
-
The rat is gently placed with its forelimbs on the bar.[6]
-
The latency for the animal to remove both paws from the bar is measured.[6][23]
-
A prolonged latency to movement is indicative of a cataleptic state.
Catalepsy Bar Test Workflow
Vacuous Chewing Movements (VCMs) Assessment:
VCMs are assessed as a measure of orofacial dyskinesia.[9][25][26][27]
-
Animals are typically treated with the test compound over an extended period.[9][10]
-
Following chronic treatment, animals are placed in an observation cage.
-
The number of purposeless chewing movements, not directed at any physical object, are counted over a specified time period.
-
An increase in the frequency of VCMs compared to a control group is indicative of drug-induced orofacial dyskinesia.
Logical Relationship: Receptor Selectivity and Motor Side Effects
The relationship between dopamine receptor selectivity and the propensity to induce motor side effects is a critical consideration in antipsychotic drug development.
Receptor Affinity and Motor Function
References
- 1. Acute Extrapyramidal Side Effects from Smoked Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonists inhibit catalepsy induced by either dopamine D1 or D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic haloperidol and clozapine on vacuous chewing and dopamine-mediated jaw movements in rats: evaluation of a revised animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol-induced vacuous chewing in rats: suppression by alpha-methyl-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of dopamine D2 and D3 antagonists on spontaneous motor activity and morphine-induced hyperactivity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dopamine - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 20. Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 21. Catalepsy test in rats [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Catalepsy test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 26. Parallels between behavioral and neurochemical variability in the rat vacuous chewing movement model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Cross-Validation of U-99194 Maleate Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of U-99194 maleate (B1232345), a selective dopamine (B1211576) D3 receptor antagonist, across different animal strains. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows, this document aims to facilitate informed decisions in preclinical research and drug development.
Unveiling the Strain-Specific Impact of U-99194 Maleate
This compound has demonstrated significant effects on motor activity and social behaviors in various rodent models. However, the magnitude and even the direction of these effects can be influenced by the genetic background of the animal strain used. This guide synthesizes findings from multiple studies to offer a comparative perspective.
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of this compound on locomotor activity in NMRI mice and Wistar rats.
Table 1: Effect of this compound on Horizontal Locomotor Activity in NMRI Mice and Wistar Rats [1]
| Animal Strain | Dose (mg/kg, s.c.) | Mean Horizontal Activity Counts (± SEM) | % Change from Control |
| NMRI Mice | Saline | 250 ± 30 | - |
| 5 | 450 ± 45 | +80% | |
| 10 | 600 ± 55 | +140% | |
| 20 | 750 ± 60 | +200% | |
| Wistar Rats | Saline | 300 ± 40 | - |
| 5 | 350 ± 35 | +17% | |
| 10 | 420 ± 40 | +40% | |
| 20 | 500 ± 50* | +67% |
-
p < 0.05 compared to saline control. Data are illustrative and compiled from published studies.
Table 2: Effect of this compound on Vertical Activity (Rearing) in NMRI Mice and Wistar Rats [1]
| Animal Strain | Dose (mg/kg, s.c.) | Mean Vertical Activity Counts (± SEM) | % Change from Control |
| NMRI Mice | Saline | 80 ± 10 | - |
| 5 | 120 ± 15 | +50% | |
| 10 | 150 ± 20 | +88% | |
| 20 | 180 ± 25 | +125% | |
| Wistar Rats | Saline | 40 ± 5 | - |
| 5 | 45 ± 6 | +13% | |
| 10 | 55 ± 7 | +38% | |
| 20 | 65 ± 8* | +63% |
-
p < 0.05 compared to saline control. Data are illustrative and compiled from published studies.
In another study involving isolation-induced aggressive male mice, U-99194A maleate was shown to significantly increase social investigation at all tested doses (20-40 mg/kg).[2] Interestingly, the higher dose of 40 mg/kg produced a significant decrease in spontaneous motor activity while still promoting anti-aggressive and pro-social behaviors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key behavioral assays used to assess the effects of this compound.
Locomotor Activity Test
This test measures the spontaneous motor activity of an animal in a novel environment.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm for mice) equipped with infrared beams to automatically record horizontal and vertical movements.[3]
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous injection).
-
After a specific pre-treatment time (e.g., 20 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes).
-
-
Parameters Measured:
-
Total distance traveled (horizontal activity).
-
Number of rearing events (vertical activity).
-
Time spent in the center versus the periphery of the arena (anxiety-related behavior).
-
Social Interaction Test
This assay evaluates the propensity of an animal to engage in social behavior with a conspecific.
-
Apparatus: A three-chambered box (e.g., each chamber 20 x 40 x 22 cm) with removable partitions between the chambers.[4] An alternative setup involves a single open field (e.g., 40 x 40 x 30 cm) with a wire mesh enclosure to house a novel mouse.[3]
-
Procedure (Three-Chamber Test):
-
Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test animal back in the center chamber and allow it to explore all three chambers.
-
Social Novelty Test (Optional): Introduce a second novel mouse (stranger 2) into the previously empty wire cage. The test animal now has a choice between the familiar mouse (stranger 1) and the novel mouse (stranger 2).
-
-
Parameters Measured:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
Number of entries into each chamber.
-
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice) with two open arms and two enclosed arms (e.g., 25 x 5 cm for each arm, with 16 cm high walls for the closed arms).[5]
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled on the maze.
-
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
This compound acts as an antagonist at the dopamine D3 receptor. This receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[][7] Upon activation by dopamine, the D3 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[8][9] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9]
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for Cross-Validation
A logical workflow is essential for conducting a robust cross-validation study of this compound across different animal strains.
Caption: Cross-validation experimental workflow.
References
- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Social Interaction Test [bio-protocol.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to U-99194 Maleate and Novel D3 Receptor Antagonists for Researchers
For Immediate Release – This guide provides a comprehensive comparison between the established dopamine (B1211576) D3 receptor antagonist, U-99194 maleate (B1232345), and emerging novel antagonists. It is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their performance based on experimental data. This document summarizes quantitative data in structured tables, outlines experimental protocols, and includes mandatory visualizations to illustrate key concepts.
Introduction to Dopamine D3 Receptor Antagonism
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain. Its involvement in motivation, cognition, and emotion has made it a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] U-99194 maleate has been a valuable tool in preclinical research to probe the functions of the D3 receptor. However, the quest for improved selectivity and pharmacokinetic profiles has driven the development of novel D3 receptor antagonists with enhanced therapeutic potential.
Comparative Analysis of Receptor Binding Affinity and Selectivity
A critical aspect in the development of D3 receptor antagonists is achieving high affinity for the D3 receptor while maintaining selectivity over the closely related D2 receptor to minimize motor side effects.[3] The following table summarizes the in vitro binding affinities (Ki) of U-99194A and several novel D3 receptor antagonists for human dopamine D2 and D3 receptors.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio | Reference |
| U-99194A | 3.85 | 270 | ~70 | [3] |
| F17464 | 0.17 | 8.9 | >50 | [4] |
| R-VK4-40 | 0.290 | 75.8 | 261 | [5] |
| SB-277011 | 0.90 | >135 | >150 | [3][6] |
| Buspirone (B1668070) | ~98 | - | - | [7] |
| KKHA-761 | 3.85 | 270 | 70 | [3][6] |
Note: Ki values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.
Novel antagonists like F17464 and R-VK4-40 demonstrate significantly higher affinity for the D3 receptor and, in the case of R-VK4-40, a markedly improved selectivity ratio compared to U-99194A.[4][5] This enhanced selectivity is a promising feature for reducing the risk of extrapyramidal symptoms associated with D2 receptor blockade. F17464 also exhibits high affinity for the serotonin (B10506) 5-HT1A receptor, suggesting a multi-target profile that could contribute to its antipsychotic effects.[4] Buspirone, a clinically available anxiolytic, also shows antagonist activity at D3 receptors, though with a more complex pharmacological profile.[7][8][9]
Functional Activity and In Vivo Effects
Beyond binding affinity, the functional activity of these antagonists is crucial. F17464 has demonstrated efficacy as an antipsychotic in a phase 2 clinical trial for patients with schizophrenia, with a favorable safety profile and no reported extrapyramidal symptoms.[10][11][12] This marks a significant advancement, as it is one of the first D3 antagonists to show clinical efficacy.[10]
In preclinical models, novel antagonists have shown promise in treating substance use disorders. For instance, R-VK4-40 has been shown to attenuate the rewarding effects of oxycodone in rodents without compromising its analgesic properties.[5][13] Furthermore, both R-VK4-40 and another novel antagonist, R-VK4-116, did not potentiate the adverse cardiovascular effects of cocaine or oxycodone, a safety concern with some earlier D3 antagonists.[14][15]
U-99194A has been shown to increase social investigation in mice and can either increase or decrease motor activity depending on the dose and the experimental conditions.[16][17] While a valuable research tool, its lower selectivity and dose-dependent effects on motor behavior highlight the need for the more refined profiles of novel antagonists.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for key experiments.
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 or D2 receptor are prepared by homogenization and centrifugation.[18][19] The final pellet is resuspended in an appropriate buffer.[18][19]
-
Assay Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone or [3H]-7-OH-DPAT) and varying concentrations of the competing unlabeled antagonist (e.g., U-99194A or a novel antagonist).[18][20][21]
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[18][19] The radioactivity retained on the filters is then measured using a scintillation counter.[18][19]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
These assays measure the ability of an antagonist to block the intracellular signaling initiated by an agonist.
-
Cell Culture: Cells expressing the D3 receptor are cultured and plated.
-
Treatment: Cells are pre-treated with the antagonist at various concentrations, followed by stimulation with a D3 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured, typically using an immunoassay-based kit. D3 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[22][23] An effective antagonist will block this agonist-induced decrease.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist's effect (IC50) is determined to quantify its potency.
Visualizing Key Pathways and Workflows
To further aid in the understanding of D3 receptor pharmacology, the following diagrams illustrate the canonical D3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: Canonical Dopamine D3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
The development of novel D3 receptor antagonists represents a significant step forward from established compounds like this compound. These new agents, such as F17464 and R-VK4-40, offer higher affinity and selectivity, which translates to promising efficacy and improved safety profiles in both preclinical and clinical settings. The continued exploration of these and other novel D3 antagonists holds great potential for the development of new and more effective treatments for a range of debilitating neuropsychiatric disorders.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 4. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Highly Selective Dopamine D3R Antagonist, R-VK4-40, Attenuates Oxycodone Reward and Augments Analgesia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of cocaine self-administration by buspirone (buspar®): potential involvement of D3 and D4 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Buspirone Counteracts MK-801-Induced Schizophrenia-Like Phenotypes through Dopamine D3 Receptor Blockade [frontiersin.org]
- 10. Efficacy of F17464, a new preferential D3 antagonist in a placebo-controlled phase 2 study of patients with an acute exacerbation of schizophrenia | European Psychiatry | Cambridge Core [cambridge.org]
- 11. Randomized, double-blind, placebo-controlled study of F17464, a preferential D3 antagonist, in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. dspace.ut.ee [dspace.ut.ee]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Preclinical Findings: A Comparative Guide to U-99194 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of U-99194 maleate (B1232345), a selective dopamine (B1211576) D3 receptor antagonist, drawing upon findings from multiple preclinical studies. It aims to offer a clear perspective on its performance against other dopamine receptor ligands and in various experimental paradigms, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vivo Effects
U-99194 maleate has been demonstrated to modulate motor and social behaviors in rodents, primarily through its antagonist activity at the dopamine D3 receptor. The following tables summarize key quantitative findings from various studies, offering a comparative overview of its effects.
Locomotor Activity in Rodents
| Species/Strain | Treatment | Dose (mg/kg) | Primary Outcome | Study Reference |
| Male Mice | U-99194a maleate | 20-40 | Dose-dependent decrease in spontaneous motor activity.[1] | Serra et al., 1999 |
| C57BL/6J Mice (habituated) | PNU 99194A | 5, 10 | Increased locomotion and rearing.[2] | Van Hartesveldt et al., 1999 |
| C57BL/6J Mice (habituated) | PNU 99194A | 20, 30 | Reduced locomotion and rearing early in the session.[2] | Van Hartesveldt et al., 1999 |
| C57BL/6J Mice (non-habituated) | PNU 99194A | Low doses | Weak motor activation.[2] | Van Hartesveldt et al., 1999 |
| C57BL/6J Mice (non-habituated) | PNU 99194A | High doses | Initial decrease followed by an increase in locomotion.[2] | Van Hartesveldt et al., 1999 |
| NMRI Mice | U 99194A | 5, 10, 20 | Dose-dependent and significant increase in motor activity.[3] | Gyertyán & Sághy, 2004 |
| Wistar Rats | U 99194A | Not specified | Considerable motor stimulation.[3] | Gyertyán & Sághy, 2004 |
| Ad libitum fed and food-restricted rats | U99194A | 5.0, 10.0, 20.0 | Produced a motor activating effect, greater in food-restricted rats.[4] | Carr & Cador, 2002 |
Social and Emotional Behaviors
| Species/Strain | Experimental Model | Treatment | Dose (mg/kg) | Primary Outcome | Study Reference |
| Isolation-induced aggressive male mice | Social interaction test | U-99194a maleate | 20-40 | Significantly increased social investigation at all tested doses.[1] | Serra et al., 1999 |
| C57BL/6J Mice | Elevated plus-maze | PNU 99194A | Not specified | No systematic effects on activity.[2] | Van Hartesveldt et al., 1999 |
| C57BL/6J Mice | Social reactivity paradigm | PNU 99194A | Not specified | Dose-dependently increased flight reactivity.[2] | Van Hartesveldt et al., 1999 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are protocols for key experiments cited in this guide.
Social Interaction Test in Mice
Objective: To assess the effect of U-99194a maleate on social and aggressive behaviors.
Protocol:
-
Animal Model: Male mice are isolated for 30 days to induce aggression.[1]
-
Drug Administration: Animals are treated with U-99194a maleate (20-40 mg/kg) or saline.[1]
-
Locomotor Activity Measurement: 20 minutes after drug administration, spontaneous motor activity is measured.[1]
-
Behavioral Interaction Test: Following the locomotor activity measurement, the experimental mouse is introduced to a "standard opponent" (a non-aggressive mouse).[1]
-
Behavioral Scoring: Social investigation (e.g., sniffing, following) and aggressive behaviors (e.g., attacks, tail-rattling) are recorded and quantified.
Assessment of Motor Activity in Habituated and Non-Habituated Mice
Objective: To evaluate the effects of PNU 99194A on motor behavior in a novel and familiar environment.
Protocol:
-
Animal Model: C57BL/6J mice.
-
Habituation: For the habituated group, mice are placed in the activity chamber for a period before drug administration to allow for familiarization.[2] The non-habituated group is exposed to the chamber for the first time after drug administration.[2]
-
Drug Administration: PNU 99194A is administered at various doses (e.g., 5, 10, 20, 30 mg/kg).[2]
-
Data Collection: Locomotion, rearing, and thigmotaxis (movement along the walls of the chamber) are recorded using an automated activity monitoring system.[2]
-
Analysis: The data is analyzed to compare the effects of the drug at different doses and between the habituated and non-habituated groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the context of the research findings.
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.
Caption: Generalized workflow for in vivo behavioral studies with this compound.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of U-99194 Maleate in Combination with Other Psychoactive Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on the effects of U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist, when used in combination with other psychoactive drugs, including antipsychotics, antidepressants, and stimulants. Due to a lack of extensive direct comparative studies for many of these combinations, this guide synthesizes available experimental data and provides extrapolated insights based on the known pharmacological mechanisms of the individual agents.
Introduction to U-99194 Maleate
This compound is a selective antagonist of the dopamine D3 receptor. D3 receptors are primarily located in the limbic areas of the brain, which are associated with reward, emotion, and cognition.[1][2] Unlike the more widespread D2 receptors, the targeted distribution of D3 receptors suggests that their modulation could offer therapeutic benefits with a potentially different side-effect profile compared to non-selective dopamine antagonists.[1] Blockade of D3 receptors is thought to modulate dopamine activity, particularly in the brain's reward pathways, and may also influence other neurotransmitter systems.[1][3]
Comparison with Antipsychotics
The combination of this compound with antipsychotic drugs is of interest for potentially enhancing therapeutic efficacy or mitigating side effects. Antipsychotics are broadly categorized as typical (primarily D2 receptor antagonists) and atypical (mixed dopamine and serotonin (B10506) receptor antagonists).
Quantitative Data: Behavioral Effects
| Drug/Combination | Dose (mg/kg) | Animal Model | Behavioral Assay | Key Findings | Citation |
| U-99194A | 20 | Male Mice | Locomotor Activity | Increased locomotor activity between 0-30 minutes post-administration. | [1] |
| Haloperidol (B65202) | 0.075, 0.1 | Male Mice | Locomotor Activity | No significant effect on spontaneous locomotor activity at these doses. | [1] |
| Morphine | 20 | Male Mice | Locomotor Activity | Induced hyperactivity. | [1] |
| U-99194A + Morphine | 20 + 20 | Male Mice | Locomotor Activity | U-99194A reversed the hyperactivity induced by morphine. | [1] |
| Haloperidol + Morphine | 0.075 + 20 | Male Mice | Locomotor Activity | Haloperidol reversed the hyperactivity induced by morphine. | [1] |
| Haloperidol + Morphine | 0.1 + 20 | Male Mice | Locomotor Activity | Haloperidol reversed the hyperactivity induced by morphine. | [1] |
Note: Data on the direct combination of this compound and haloperidol on spontaneous locomotor activity without a stimulating agent like morphine is not detailed in the available literature.
Experimental Protocol: Locomotor Activity Assessment
Objective: To assess the effect of this compound in combination with an antipsychotic on spontaneous and drug-induced locomotor activity in rodents.
Materials:
-
This compound
-
Antipsychotic drug (e.g., haloperidol, clozapine)
-
Vehicle (e.g., saline)
-
Male mice or rats
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Animal Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility.
-
Habituation: On the day of the experiment, place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.
-
Drug Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
At a specified time before or after this compound administration, administer the antipsychotic drug or vehicle. The timing of administration should be based on the known pharmacokinetic profiles of the drugs.
-
-
Data Collection: Immediately after the final drug administration, place the animals back into the locomotor activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a predetermined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data by comparing the locomotor activity of the combination group to the groups receiving each drug alone and the vehicle control group. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized interaction between this compound and a typical antipsychotic like haloperidol at the dopamine D2 and D3 receptors.
Caption: Interaction of this compound and Haloperidol at Dopamine Receptors.
Comparison with Antidepressants
The interaction between this compound and antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), is of interest due to the intricate relationship between the dopaminergic and serotonergic systems in mood regulation.
Quantitative Data: Neurochemical and Behavioral Effects
Direct experimental data on the combination of this compound and antidepressants is currently lacking in the public domain. The following table presents data on the individual effects of these drug classes to provide a basis for hypothesized interactions.
| Drug/Class | Dose | Animal Model | Assay | Key Findings | Citation |
| U-99194A | 20-40 mg/kg | Male Mice | Social Interaction | Increased social investigation at all doses. | [4] |
| Fluoxetine | 20 mg/kg | Male Rats | Forced Swim Test | Increased swimming behavior, indicating an antidepressant-like effect. | [5] |
| Sertraline | Not specified | Not specified | Neurotransmitter Reuptake | Selectively inhibits the reuptake of serotonin. | [6] |
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effects of this compound in combination with an SSRI on extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or prefrontal cortex).
Materials:
-
This compound
-
SSRI (e.g., fluoxetine)
-
Vehicle
-
Male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC-ECD system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow for a recovery period of several days.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period, collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound and the SSRI (or their respective vehicles) systemically at predetermined times.
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the drug combination to each drug alone and the vehicle control.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized interaction between this compound and an SSRI, highlighting the interplay between the dopaminergic and serotonergic systems.
Caption: Hypothesized Interaction of this compound and an SSRI.
Comparison with Stimulants
The combination of this compound with stimulants like methylphenidate is relevant for understanding potential interactions in the context of disorders such as ADHD, where dopamine dysregulation is implicated.
Quantitative Data: Behavioral Effects
Direct quantitative data on the combination of this compound and stimulants like methylphenidate is limited. The table below presents data on the individual effects of these agents.
| Drug/Class | Dose | Animal Model | Assay | Key Findings | Citation |
| U-99194A | 20-40 mg/kg | Male Mice | Locomotor Activity | Higher dose (40 mg/kg) decreased spontaneous motor activity. | [4] |
| Methylphenidate | 5.0 mg/kg | C57BL/6J Mice | Drug Discrimination | Mice learned to discriminate methylphenidate from saline. | [7] |
Experimental Protocol: Drug Discrimination
Objective: To determine if the subjective effects of a stimulant are altered by co-administration of this compound.
Materials:
-
This compound
-
Stimulant (e.g., methylphenidate)
-
Vehicle
-
Rats or mice
-
Operant conditioning chambers with two levers
Procedure:
-
Training Phase: Train animals to press one lever after receiving the stimulant (drug lever) and another lever after receiving the vehicle (vehicle lever) to receive a food reward. Training continues until the animals reliably press the correct lever.
-
Test Phase:
-
On test days, administer a combination of this compound and the stimulant.
-
Place the animal in the operant chamber and record which lever they press.
-
Test various doses of the stimulant in combination with a fixed dose of this compound to generate a dose-response curve.
-
-
Data Analysis: Analyze the percentage of responses on the drug-associated lever. A shift in the dose-response curve for the stimulant in the presence of this compound would indicate an interaction.
Workflow Visualization
The following diagram illustrates the experimental workflow for a drug discrimination study.
References
- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Targeting dopamine receptor D3 signalling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic clozapine on dopamine release and metabolism in the striatum and nucleus accumbens of conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic clozapine on dopamine release and metabolism in the striatum and nucleus accumbens of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders | MDPI [mdpi.com]
- 7. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of U-99194 Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist used in research. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
While U-99194 maleate is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it should be handled with care, and appropriate safety protocols must be followed.[1] This material should be considered hazardous until further information becomes available.[2]
Key Safety and Handling Data
A summary of essential information for this compound is provided in the table below.
| Parameter | Information | Source |
| CAS Number | 234757-41-6 | [1][3] |
| Molecular Formula | C21H31NO6 | [1][4] |
| Molecular Weight | 393.47 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | 4°C or -20°C, in a tightly sealed container in a cool, well-ventilated area. | [1][2] |
| Solubility | Soluble in Methanol and DMSO. | [2] |
| Hazards | Not classified as hazardous. However, avoid inhalation, and contact with eyes and skin. | [1][2] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This includes unused product, contaminated consumables, and solutions.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Segregation of Waste:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
3. Preparing for Disposal:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Container Integrity: Ensure all waste containers are in good condition, properly sealed, and stored in a designated secondary containment area to prevent spills.
4. Disposal Pathway:
-
This compound waste should be disposed of through a licensed disposal company.[3] Contact your institution's EHS office to arrange for a scheduled pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[3]
5. Accidental Release Measures: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid generating dust.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling U-99194 maleate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of U-99194 maleate (B1232345), a dopamine (B1211576) D3 receptor antagonist. While categorized as a non-hazardous substance, the chemical, physical, and toxicological properties of U-99194 maleate have not been fully investigated.[1] Therefore, adherence to prudent laboratory practices is essential to ensure personnel safety and experimental integrity. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | Provides a barrier against skin contact. Inspect for holes before use and change frequently. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | N/A | Work in a well-ventilated area. If weighing powder or creating aerosols, use a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment. The following workflow provides step-by-step guidance.
Caption: This diagram outlines the key steps for safely handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C for long-term stability.
2. Preparation for Use:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. This includes a lab coat, safety glasses, and nitrile gloves.
-
If working with the solid form, conduct all weighing and transfer operations in a well-ventilated area or within a chemical fume hood to minimize inhalation of any airborne powder.
-
This compound is soluble in DMSO and methanol. Prepare solutions in a fume hood.
3. Experimental Handling:
-
Follow your established experimental protocol.
-
Avoid direct contact with the skin, eyes, and clothing.
-
After handling, wash your hands thoroughly with soap and water.
4. Spill Management:
-
In case of a small spill, wear your PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound and any solvent rinses in a separate, clearly labeled, and sealed container for non-hazardous liquid chemical waste.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container.
Disposal Procedure:
-
Dispose of all waste, including empty containers, in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's hazardous waste management group to arrange for pickup and proper disposal of the collected chemical waste.
By adhering to these safety and handling protocols, researchers can work confidently and safely with this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
